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  • Product: 6-Azaspiro[2.5]octan-4-one hydrochloride
  • CAS: 1408076-12-9

Core Science & Biosynthesis

Foundational

6-Azaspiro[2.5]octan-4-one hydrochloride chemical properties

6-Azaspiro[1]octan-4-one Hydrochloride: A Technical Whitepaper on Synthesis, Chemical Properties, and GLP-1R Agonism Executive Summary The integration of spirocyclic scaffolds into modern pharmacophores has revolutionize...

Author: BenchChem Technical Support Team. Date: March 2026

6-Azaspiro[1]octan-4-one Hydrochloride: A Technical Whitepaper on Synthesis, Chemical Properties, and GLP-1R Agonism

Executive Summary

The integration of spirocyclic scaffolds into modern pharmacophores has revolutionized the development of conformationally restricted therapeutics. 6-Azaspiro[1]octan-4-one hydrochloride (CAS: 1408076-12-9) represents a highly specialized bicyclic organic building block, featuring a six-membered azaspiro ring fused to a highly strained cyclopropane ring[2]. Its inherent conformational rigidity enhances target binding selectivity and metabolic stability, making it a highly valued intermediate and active pharmaceutical ingredient (API) precursor in medicinal chemistry[3]. Notably, recent pharmacological evaluations have highlighted its significant utility as an agonist for the glucagon-like peptide-1 receptor (GLP-1R), presenting novel therapeutic avenues for type 2 diabetes management and neuropharmacology[3].

Chemical Identity and Structural Analytics

The unique pharmacological profile of 6-Azaspiro[1]octan-4-one hydrochloride is dictated by its spiro[1]octane core. The spiro carbon (C3) links a cyclopropane ring with a piperidine derivative. The electrophilic ketone at the C4 position provides a versatile handle for nucleophilic functionalization, while the secondary amine at C6 ensures aqueous solubility and bioavailability when salified as a hydrochloride[4].

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Number 1408076-12-9
IUPAC Name 6-azaspiro[1]octan-4-one;hydrochloride
Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
SMILES Cl.O=C1CNCCC11CC1
InChI Key KLDLHOWKPWTGMO-UHFFFAOYSA-N
Purity Standard ≥98%
Storage Conditions Sealed, desiccated, 2-8°C

Synthesis Strategy and Experimental Methodology

The synthesis of spirocyclic amines requires precise control to prevent unwanted ring expansion or cleavage of the strained cyclopropane moiety. The standard synthetic route initiates from a dinitrile precursor, specifically (1-cyanomethyl-cyclopropyl)-acetonitrile[3].

Causality in Experimental Design: The choice of catalytic hydrogenation over aggressive hydride donors (e.g., LiAlH4) is critical. Aggressive reduction can over-reduce the nitriles or inadvertently cleave the cyclopropane ring due to strain release. By utilizing controlled catalytic reduction, one nitrile is chemoselectively reduced to a primary amine. This amine undergoes spontaneous intramolecular nucleophilic attack on the remaining nitrile to form a cyclic imine. Subsequent hydrolysis of this imine yields the ketone at the 4-position. Finally, hydrochloride salt formation is not merely for purification; it stabilizes the reactive secondary amine against atmospheric oxidation and drastically improves its solubility profile for downstream biological assays[3].

Synthesis A Dinitrile Precursor (Cyclopropane core) B Chemoselective Reduction (H2, Catalyst) A->B C Intramolecular Cyclization (Cyclic Imine Formation) B->C D Hydrolysis (Ketone installation at C4) C->D E Salification (HCl in Ether/Dioxane) D->E F 6-Azaspiro[2.5]octan-4-one HCl (Final Yield: ~80%) E->F

Synthesis workflow of 6-Azaspiro[1]octan-4-one HCl from dinitrile precursors.

Step-by-Step Protocol: Self-Validating Synthesis & Salification

  • Precursor Preparation: Dissolve 10 mmol of (1-cyanomethyl-cyclopropyl)-acetonitrile in 50 mL of anhydrous ethanol under an inert argon atmosphere.

  • Chemoselective Reduction: Add 10 mol% of Palladium on Carbon (Pd/C, 10% w/w). Purge the reaction vessel with H2 gas and maintain a pressure of 3 atm. Stir vigorously at 25°C for 12 hours.

    • Validation Check: Monitor via TLC (Ninhydrin stain) until the complete disappearance of the starting material ensures full conversion to the primary amine intermediate.

  • Cyclization & Hydrolysis: Elevate the temperature to 60°C and introduce a mild aqueous acidic workup (0.1 M HCl) for 4 hours. This drives the intramolecular cyclization to the imine and immediately hydrolyzes it to the C4 ketone.

  • Hydrochloride Salt Formation: Extract the free base into an organic layer, dry over MgSO4, and concentrate. Dissolve the purified free base in anhydrous diethyl ether. Dropwise add 1.2 equivalents of 2M HCl in dioxane at 0°C. A white precipitate will form immediately.

  • Isolation: Filter the precipitate under a vacuum, wash with cold ether, and dry under high vacuum to yield 6-Azaspiro[1]octan-4-one hydrochloride.

Pharmacological Applications: GLP-1R Agonism

The most prominent therapeutic application of 6-Azaspiro[1]octan-4-one hydrochloride is its role as an agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R)[3]. The spirocyclic rigidity perfectly mimics the bioactive conformation required to bind the extracellular domain of GLP-1R, a Class B G-protein coupled receptor (GPCR).

Upon binding, the compound triggers a cascade that is foundational for glucose homeostasis. It activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). This pathway promotes the exocytosis of insulin-containing granules in pancreatic β-cells. By enhancing glucose-dependent insulin secretion, delaying gastric emptying, and promoting satiety, this compound serves as a highly potent candidate for Type 2 Diabetes (T2D) management[3].

GLP1R_Pathway L 6-Azaspiro[2.5]octan-4-one (GLP-1R Agonist) R GLP-1 Receptor (Pancreatic β-cell) L->R G Gαs Protein Activation R->G AC Adenylyl Cyclase (AC) G->AC cAMP Intracellular cAMP ↑ AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin Insulin Exocytosis (Glucose Homeostasis) PKA->Insulin

GLP-1R activation pathway driven by 6-Azaspiro[1]octan-4-one leading to insulin secretion.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized API precursor, rigorous analytical validation is mandatory.

  • 1H-NMR Spectroscopy (400 MHz, D2O): D2O is selected to exchange the amine and hydrochloride protons, simplifying the spectrum. The cyclopropane protons (C1, C2) will appear as highly shielded multiplets around 0.6 - 1.0 ppm due to the diamagnetic anisotropy of the strained ring.

  • High-Performance Liquid Chromatography (HPLC): Utilizing a C18 Reverse Phase column with a mobile phase gradient of 0.1% TFA in Water/Acetonitrile. Causality: The use of Trifluoroacetic acid (TFA) suppresses the ionization of the residual silanols on the stationary phase, preventing peak tailing of the secondary amine and ensuring accurate purity quantification.

  • Mass Spectrometry (ESI-MS): The expected m/z is 126.09 [M+H]+ (Free base molecular weight is 125.17 g/mol ). The absence of the chloride adduct in positive ion mode confirms the organic core's integrity.

Conclusion

6-Azaspiro[1]octan-4-one hydrochloride stands as a premier example of how spirocyclic geometry can be leveraged to achieve superior pharmacological profiles. By locking the molecular conformation, it minimizes entropic loss upon receptor binding, maximizing GLP-1R agonism efficiency. Its robust synthesis and high metabolic stability make it an indispensable asset in the ongoing evolution of diabetes and neuropharmacology therapeutics.

References

  • Title: 6-Azaspiro[1]octan-4-one hydrochloride | 1408076-12-9 | Benchchem Source: Benchchem URL:

  • Title: 6-Azaspiro[1]octan-4-one hydrochloride | ChemScene Source: ChemScene URL:

  • Title: 6-Azaspiro[1]octan-4-one 1408278-17-0 wiki - Guidechem Source: Guidechem URL:

Sources

Exploratory

Technical Whitepaper: 6-Azaspirooctan-4-one Hydrochloride (CAS 1408076-12-9) in Modern Drug Discovery

Technical Whitepaper: 6-Azaspiro[1]octan-4-one Hydrochloride (CAS 1408076-12-9) in Modern Drug Discovery Executive Summary & Structural Rationale The paradigm of modern medicinal chemistry has increasingly shifted away f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Azaspiro[1]octan-4-one Hydrochloride (CAS 1408076-12-9) in Modern Drug Discovery

Executive Summary & Structural Rationale

The paradigm of modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich architectures. This transition is driven by the correlation between a higher fraction of sp³ carbons (Fsp³) and improved clinical success rates, primarily due to enhanced solubility and reduced off-target promiscuity. 6-Azaspirooctan-4-one hydrochloride (CAS 1408076-12-9) is a premier building block that embodies this shift[1].

Characterized by a spirocyclic core—specifically a cyclopropane ring spiro-fused to a piperidine derivative—this compound offers exceptional conformational rigidity[1]. The spirooctane architecture restricts rotational degrees of freedom, which minimizes the entropic penalty upon target binding and sterically shields the molecule from rapid metabolic degradation by cytochrome P450 enzymes[1]. Furthermore, the orthogonal reactivity provided by the electrophilic C4 ketone and the nucleophilic N6 secondary amine allows for highly divergent synthetic trajectories, making it an invaluable scaffold for drug development[1].

Physicochemical Profiling

Understanding the physicochemical baseline of this building block is critical for optimizing downstream reaction conditions and predicting pharmacokinetic behavior in the final active pharmaceutical ingredient (API). The compound is supplied as a hydrochloride salt to enhance aqueous solubility and prevent the oxidative degradation common to free secondary amines[1].

PropertyValue
Chemical Name 6-Azaspirooctan-4-one hydrochloride
CAS Number 1408076-12-9[2]
Molecular Formula C₇H₁₂ClNO[2]
Molecular Weight 161.63 g/mol [2]
SMILES Cl.O=C1CNCCC11CC1[2]
Physical State Solid (Hydrochloride salt)[1]
Purity Standard ≥98%[2]
Storage Conditions Sealed, dry environment at 2-8°C[2]

Synthetic Methodology & Handling Protocols

The upstream synthesis of the core scaffold typically originates from a dinitrile precursor, such as (1-cyanomethyl-cyclopropyl)-acetonitrile[3]. This precursor undergoes a tightly controlled chemoselective reduction to form the spirocyclic amine, followed by hydrolysis and HCl salt formation[3].

Experimental Protocol: Diastereoselective Reductive Amination at the C4 Ketone

As an application scientist, integrating this scaffold into a larger API requires robust, self-validating methodologies. The following protocol details the functionalization of the C4 ketone via reductive amination.

  • Causality & Design: The spiro-fused cyclopropyl ring exerts a distinct steric bias on the C4 ketone. Nucleophilic attack by the hydride will preferentially occur from the less hindered face, yielding a predictable diastereomer. We utilize the HCl salt directly with a non-nucleophilic organic base (DIPEA) to generate the free base in situ, preventing premature degradation.

Step-by-Step Workflow:

  • Preparation & Free-Basing: Suspend 6-azaspirooctan-4-one hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

    • Rationale: DCE is chosen over DCM for its higher boiling point, accommodating the subsequent reductive amination, while DIPEA neutralizes the HCl salt without acting as a competing nucleophile.

  • Imine Formation: Add the target primary amine (1.1 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours.

    • Rationale: Acetic acid acts as a Brønsted acid catalyst, accelerating the dehydration step to form the intermediate iminium ion.

  • Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in discrete portions.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that specifically reduces iminium ions but leaves the unreacted C4 ketone intact, ensuring high chemoselectivity.

  • Validation (Self-Validating Step): After 4 hours, quench a 10 µL aliquot in 1 mL of 5% NaHCO₃ and extract with EtOAc. Analyze the organic layer via LC-MS.

    • Validation Criteria: Confirm the disappearance of the ketone mass (m/z 126.1 [M+H]⁺ for the free base) and the appearance of the product mass. If unreacted ketone remains, add an additional 0.5 eq of NaBH(OAc)₃.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

SynthWorkflow A 6-Azaspiro[2.5]octan-4-one HCl (CAS 1408076-12-9) B Free-Basing (DIPEA / DCE) A->B Base addition C Electrophilic Functionalization (N6 Position) B->C Pathway A D Ketone Derivatization (C4 Position) B->D Pathway B E SNAr / Buchwald-Hartwig (Kinase Inhibitors) C->E Aryl Halide + Pd cat. F Reductive Amination (GLP-1R Agonists) D->F 1° Amine + NaBH(OAc)3

Synthetic derivatization workflow for 6-azaspirooctan-4-one.

Pharmacological Applications & Mechanistic Pathways

A. GLP-1 Receptor Agonists (Metabolic Diseases)

Small-molecule agonists of the glucagon-like peptide-1 receptor (GLP-1R) are revolutionizing the management of type 2 diabetes and obesity. 6-Azaspirooctan-4-one is utilized as a critical structural motif in the synthesis of these metabolic compounds[1]. By mimicking the bioactive conformation of native peptide residues, the rigid spirocycle enhances binding affinity to the GLP-1 receptor. Activation of this GPCR triggers a cascade that ultimately enhances insulin secretion, delays gastric emptying, and promotes satiety[1].

GLP1R_Pathway L Spirocyclic GLP-1R Agonist R GLP-1 Receptor (GPCR) L->R Binding & Activation G Gαs Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA / Epac2 Activation cAMP->PKA Secondary Messenger Ins Insulin Secretion (Pancreatic β-cells) PKA->Ins Exocytosis

GLP-1R signaling pathway activated by spirocyclic agonists.
B. JAK3/BTK Dual Inhibition (Autoimmune Diseases)

Beyond metabolic diseases, the scaffold is highly instrumental in immunology. Patent literature details the integration of the 6-azaspirooctane core into pyrimido derivatives to create dual inhibitors of Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK)[4]. During synthesis, the amine is typically deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to allow for subsequent heteroarylation[4]. This dual inhibition strategy provides synergistic efficacy in treating autoimmune disorders like rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) by modulating the JAK-STAT signaling pathway[4].

Analytical Characterization & Quality Control

Quality control is paramount when utilizing highly polar hydrochloride salts in moisture-sensitive cross-coupling reactions. To verify the integrity of the building block prior to synthesis, the following analytical checks are required:

  • Moisture Analysis: As a hygroscopic hydrochloride salt, Karl Fischer titration should be performed prior to use in anhydrous reactions (e.g., Buchwald-Hartwig aminations). Moisture content should ideally be <0.5%.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode will strip the HCl and reveal the free base mass at m/z 126.1 [M+H]⁺ .

  • NMR Spectroscopy: The spiro-fused cyclopropyl protons exhibit a characteristic upfield shift (typically between 0.5 and 1.2 ppm in ¹H NMR) due to the ring current of the strained cyclopropane bonds. This serves as a rapid, diagnostic peak for verifying scaffold integrity.

References

  • Benchchem. "6-Azaspirooctan-4-one hydrochloride | 1408076-12-9 | Benchchem". 1

  • ChemScene. "6-Azaspirooctan-4-one hydrochloride | ChemScene". 2

  • Benchchem. "Synthesis and Catalysis of 6-Azaspirooctan-4-one hydrochloride".3

  • Google Patents. "WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof". 4

Sources

Foundational

A Technical Guide to the Biological Activity of 6-Azaspiro[2.5]octan-4-one hydrochloride

Abstract This technical guide provides an in-depth analysis of the biological activity of 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS No. 1408076-12-9), a spirocyclic compound of significant interest in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the biological activity of 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS No. 1408076-12-9), a spirocyclic compound of significant interest in modern medicinal chemistry. The unique structural features of this molecule, particularly its conformationally rigid spiro[2.5]octane framework, make it a compelling scaffold for interacting with complex biological targets. This document consolidates current knowledge, focusing on its primary role as a Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist. We will explore its mechanism of action, detail robust experimental protocols for its evaluation, and discuss its potential therapeutic applications, particularly in the management of type 2 diabetes. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this promising molecular entity.

Introduction: The Significance of the Azaspiro[2.5]octane Scaffold

Spirocyclic systems are a class of molecules that have garnered substantial attention in drug discovery. Their inherent three-dimensional structure and conformational rigidity can lead to improved target binding selectivity and enhanced metabolic stability compared to more flexible aliphatic or aromatic systems.[1] The 6-Azaspiro[2.5]octan-4-one hydrochloride molecule embodies these characteristics. It features a cyclopropane ring fused to a piperidinone ring, a structure that presents a unique spatial arrangement of functional groups for molecular interactions.[1] The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical development.[1]

While research into this specific molecule is part of a broader exploration, the 6-azaspiro[2.5]octane scaffold has recently been identified as the basis for a new series of potent, orally available small-molecule agonists for the GLP-1 receptor, highlighting its importance as a privileged structure in metabolic drug discovery.[2]

Table 1: Physicochemical Properties of 6-Azaspiro[2.5]octan-4-one hydrochloride

PropertyValueSource
CAS Number 1408076-12-9[3]
Molecular Formula C₇H₁₂ClNO[3]
Molecular Weight 161.63 g/mol [3]
Synonym(s) 4-Oxo-6-azaspiro[2.5]octane hydrochloride[3]
Purity ≥98% (Commercially available)[3]
Storage Conditions Sealed in dry, 2-8°C[3]
Primary Biological Activity: GLP-1 Receptor Agonism

The most significant and well-documented biological application of the 6-azaspiro[2.5]octane class of molecules is its activity as an agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] GLP-1R is a Class B G-protein coupled receptor (GPCR) that is a cornerstone of glucose metabolism and a validated therapeutic target for type 2 diabetes and obesity.[4][5]

2.1 Mechanism of Action

Activation of GLP-1R by an agonist like 6-Azaspiro[2.5]octan-4-one hydrochloride initiates a cascade of downstream physiological effects that are beneficial for glycemic control.[1][2] These include:

  • Enhanced Glucose-Dependent Insulin Secretion: Stimulation of GLP-1R on pancreatic β-cells leads to increased insulin release, but only in the presence of elevated blood glucose, which mitigates the risk of hypoglycemia.[4][6]

  • Suppression of Glucagon Release: It inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[6]

  • Delayed Gastric Emptying: The rate at which food leaves the stomach is slowed, leading to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[1]

  • Promotion of Satiety: GLP-1R activation in the brain contributes to a feeling of fullness, which can reduce food intake and lead to weight loss.[1][2]

2.2 The GLP-1R Signaling Pathway

The binding of a GLP-1R agonist triggers a well-defined intracellular signaling pathway. The receptor is coupled to the Gαs subunit of a heterotrimeric G-protein.[4] Upon activation, Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][6] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which ultimately culminates in the potentiation of insulin secretion.[4][7]

GLP1R_Signaling_Pathway Agonist 6-Azaspiro[2.5]octan-4-one HCl (GLP-1R Agonist) GLP1R GLP-1 Receptor (GPCR) Agonist->GLP1R Binds to G_Protein G-Protein (Gαs, Gβγ) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Potentiation of Insulin Secretion PKA->Insulin EPAC->Insulin

Caption: GLP-1R signaling cascade initiated by agonist binding.

2.3 Preclinical Efficacy Data

While specific EC₅₀ values for 6-Azaspiro[2.5]octan-4-one hydrochloride are not publicly available in the reviewed literature, a recent study has detailed the optimization of a series of 6-azaspiro[2.5]octane derivatives into potent GLP-1 agonists.[2] This strongly supports the activity of this chemical class at the GLP-1 receptor. Efficacy for a novel compound in this class would be determined by its performance in the assays detailed in Section 4.0. The results would typically be presented as follows for comparison against a known reference compound.

Table 2: Representative Data Format for GLP-1R Agonist Activity

CompoundIn Vitro Potency (cAMP Assay) EC₅₀In Vivo Efficacy (OGTT) AUC Reduction
6-Azaspiro[2.5]octan-4-one HCl Data not availableData not available
Reference Agonist (e.g., Exendin-4) ~50-100 pMSignificant (p < 0.05) vs. Vehicle

AUC = Area Under the Curve

Other Potential Biological Activities

Beyond its primary role as a GLP-1R agonist, the broader class of azaspiro compounds has been investigated for other activities.

  • Enzyme Inhibition: Some vendor information suggests that 6-Azaspiro[2.5]octan-4-one hydrochloride has been shown to inhibit certain enzymes, though specific targets are not named.[1] This is a plausible activity for a constrained small molecule and warrants further investigation.

  • Neuropharmacology: Structurally related chiral 6-azaspiro[2.5]octanes (lacking the 4-one moiety) have been reported as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor, suggesting the scaffold has potential applications in neuroscience.[8]

  • Antimicrobial Activity: There is a speculative mention of potential antimicrobial properties, but this is currently unsubstantiated by specific data in the available literature.[1]

Experimental Protocols for Biological Evaluation

To rigorously characterize the biological activity of 6-Azaspiro[2.5]octan-4-one hydrochloride, a series of validated in vitro and in vivo assays are required.

4.1 Protocol: In Vitro GLP-1 Receptor Activation Assay (cAMP Accumulation)

This protocol is designed to quantify the agonist-induced production of intracellular cAMP, the key second messenger for GLP-1R activation. The use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method.[4][9]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound at the human GLP-1 receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

  • Cell culture medium (e.g., DMEM/F12).

  • Assay Buffer with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

  • Test Compound: 6-Azaspiro[2.5]octan-4-one hydrochloride, prepared as a 10 mM stock in DMSO.

  • Reference Agonist: GLP-1 (7-36) or Exendin-4.

  • HTRF cAMP Detection Kit (e.g., from Revvity or similar).

  • White, low-volume 384-well assay plates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Preparation (Day 1):

    • Culture HEK293-hGLP-1R cells according to standard protocols.

    • Harvest cells and seed them into a 384-well plate at a density of 5,000-10,000 cells/well in 5 µL of culture medium.

    • Causality Insight: Seeding a precise number of cells is critical for assay reproducibility, as the amount of cAMP produced is dependent on the cell number.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation (Day 2):

    • Prepare serial dilutions of the test compound and reference agonist in assay buffer containing the PDE inhibitor. A typical 10-point, 3-fold dilution series might range from 10 µM down to 0.5 nM.

    • Self-Validation: Always include a "vehicle only" (e.g., assay buffer with 0.1% DMSO) control to define the basal cAMP level (0% activation) and a "max signal" control using a saturating concentration of the reference agonist to define 100% activation.

  • Cell Treatment (Day 2):

    • Carefully aspirate the culture medium from the cell plate.

    • Add 5 µL of the prepared compound dilutions to the appropriate wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis & HTRF Detection (Day 2):

    • Following the manufacturer's protocol for the HTRF kit, prepare the lysis buffer containing the two detection reagents: cAMP-d2 (acceptor) and anti-cAMP cryptate (donor).[9]

    • Add 10 µL of this combined lysis and detection mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Causality Insight: The incubation allows for cell lysis and enables the competitive binding between the cellular cAMP and the labeled cAMP-d2 for the anti-cAMP antibody.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF reader (excitation ~337 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the 665 nm/620 nm emissions.

    • Convert the HTRF ratio to a cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

4.2 Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is the definitive preclinical assay to assess if a compound improves glucose metabolism in a whole-animal model.[10][11]

Objective: To evaluate the effect of the test compound on glucose clearance after an oral glucose challenge in mice.

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • Test Compound: 6-Azaspiro[2.5]octan-4-one hydrochloride, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (e.g., 20% dextrose in sterile water).

  • Handheld glucometer and test strips.

  • Oral gavage needles.

Step-by-Step Methodology:

  • Acclimation and Fasting:

    • House animals in a controlled environment for at least one week prior to the study.

    • Fast the mice for 5-6 hours before the experiment begins. Provide water ad libitum.[11]

    • Causality Insight: Fasting brings blood glucose to a stable baseline, making the effects of the glucose challenge and the compound's activity clearly measurable.

  • Baseline Measurements and Dosing:

    • Weigh each mouse.

    • Administer the test compound (or vehicle control) via oral gavage at a predetermined time before the glucose challenge (e.g., T = -30 minutes).

    • At T = 0 minutes, take a baseline blood glucose reading. Obtain a small drop of blood (~5 µL) by nicking the tail vein and apply it to a glucometer strip.[11]

  • Glucose Challenge:

    • Immediately after the baseline reading, administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[11]

    • Start a timer immediately.

  • Post-Challenge Blood Glucose Monitoring:

    • Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose administration.[10][12]

    • Self-Validation: The vehicle-treated group should exhibit a characteristic sharp rise in blood glucose followed by a gradual return toward baseline. An effective compound will significantly blunt this excursion.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 min for each animal.

    • Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the AUC of the compound-treated group to the vehicle-treated group. A statistically significant reduction in AUC indicates improved glucose tolerance.

OGTT_Workflow Start Fast Mice (5-6 hours) Dose Administer Compound or Vehicle (T=-30 min) Start->Dose Baseline Measure Baseline Blood Glucose (T=0) Dose->Baseline Challenge Oral Glucose Gavage (2g/kg) Baseline->Challenge Monitor Measure Blood Glucose (T = 15, 30, 60, 90, 120 min) Challenge->Monitor Analysis Calculate AUC & Perform Statistics Monitor->Analysis End Efficacy Determined Analysis->End

Caption: Standard workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

Safety and Toxicology

A specific Safety Data Sheet (SDS) for 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS 1408076-12-9) was not available in the public domain at the time of this writing. However, data for the closely related precursor, 6-azaspiro[2.5]octane hydrochloride (CAS 1037834-62-0), can serve as a preliminary guide for handling and safety precautions. Researchers must treat the target compound with at least the same level of care.

Table 3: Presumptive Hazard Information (Based on 6-azaspiro[2.5]octane HCl)

Hazard TypeGHS Statement(s)PictogramSource
Acute Oral Toxicity H302: Harmful if swallowedExclamation Mark
Skin Irritation H315: Causes skin irritationExclamation Mark
Eye Irritation H319: Causes serious eye irritationExclamation Mark

Recommended Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[13]

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion and Future Directions

6-Azaspiro[2.5]octan-4-one hydrochloride belongs to a promising class of small molecules with demonstrated activity as GLP-1 receptor agonists.[2] Its rigid spirocyclic scaffold is a desirable feature for developing selective and metabolically stable drug candidates.[1] The primary therapeutic potential for this compound and its analogs lies in the treatment of type 2 diabetes and obesity, leveraging the well-understood benefits of GLP-1R activation.

Future research should focus on obtaining specific potency and efficacy data for this molecule, including its EC₅₀ in cAMP assays and its dose-dependent effects in animal models of diabetes. Furthermore, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile will be necessary to fully evaluate its potential as a clinical candidate. Exploring the structure-activity relationship (SAR) around the 4-oxo position could yield further insights and lead to the development of even more potent and drug-like analogs.

References
  • JoVE. (2025, July 8). Oral Glucose Tolerance Test (OGTT): Measuring Glucose Metabolism in Mice. Retrieved from [Link]

  • protocols.io. (2020, April 15). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]

  • Nature Protocols. (2024, September 19). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Retrieved from [Link]

  • protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]

  • Vanderbilt University. (2018, August 8). Oral Gavage Glucose Tolerance Test (O GTT). Retrieved from [Link]

  • AXXAM. (2025, October 16). GLP-1 receptor assay: drug discovery in the metabolic field. Retrieved from [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ GLP-1 RA Bioassay Kit. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GLP-1 Mouse Glucagon GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Retrieved from [Link]

  • PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. Retrieved from [Link]

  • PubMed. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]

  • Calibrate. (2024, November 1). GLP-1 Agonist List: An Overview of Common Brands & Uses. Retrieved from [Link]

Sources

Exploratory

6-Azaspiro[2.5]octan-4-one hydrochloride mechanism of action

Whitepaper: Conformal Rigidity in Kinase Inhibition & Receptor Modulation: The Mechanistic Role of the 6-Azaspiro[1]octan-4-one Scaffold Executive Summary In modern drug discovery, the architectural geometry of a precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Conformal Rigidity in Kinase Inhibition & Receptor Modulation: The Mechanistic Role of the 6-Azaspiro[1]octan-4-one Scaffold

Executive Summary

In modern drug discovery, the architectural geometry of a precursor molecule dictates the ultimate mechanism of action (MOA) of the synthesized therapeutic. 6-Azaspiro[1]octan-4-one hydrochloride (CAS 1408076-12-9) is a conformationally restricted, bicyclic organic building block. While it lacks the molecular weight to act as a standalone biologic, its rigid spirocyclic framework serves as a critical pharmacophore. When integrated into pyrimido-fused derivatives, it drives highly selective, dual inhibition of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) , offering synergistic therapeutic potential for autoimmune diseases such as Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD)[2]. Concurrently, commercial chemical databases report putative agonistic activity at the Glucagon-like peptide-1 receptor (GLP-1R) [3], highlighting the scaffold's versatile target-binding profile.

This technical guide dissects the causality behind the spirocyclic advantage, the dual kinase inhibition pathways, and the self-validating experimental protocols required to quantify these mechanisms.

Structural Pharmacology: The Spirocyclic Advantage

The fundamental challenge in kinase inhibitor design is overcoming the entropic penalty incurred when a flexible molecule binds to the highly conserved ATP-binding pocket of a kinase.

The 6-azaspiro[1]octan-4-one core features a six-membered azaspiro ring fused orthogonally to a smaller cyclopropyl ring via a single spiro carbon. This geometry forces the molecule into a rigid, non-planar conformation. When this scaffold is utilized to synthesize pyrimido five-membered ring derivatives (such as JAK3/BTK-IN-5), the spiro-fusion acts as a structural anchor[4]. It directs the vectors of attached functional groups precisely into the hinge region of the JAK3 and BTK kinase domains, maximizing Van der Waals interactions while minimizing the loss of conformational entropy upon binding.

Core Mechanism of Action: Dual JAK3 / BTK Inhibition

The most rigorously validated pharmacological application of the 6-azaspiro[1]octan-4-one scaffold is its role as the core pharmacophore in dual JAK3/BTK inhibitors[5].

  • The JAK3/STAT Axis: JAK3 is a non-receptor tyrosine kinase exclusively associated with the common gamma chain ( γc​ ) of cytokine receptors (e.g., IL-2, IL-4, IL-15). Upon cytokine binding, JAK3 cross-phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Spirocyclic derivatives competitively bind the ATP pocket of JAK3, preventing STAT dimerization and subsequent nuclear translocation, thereby halting pro-inflammatory gene transcription[2].

  • The BTK/BCR Axis: BTK is a critical effector in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, these derivatives block downstream PLC γ 2 and NF- κ B activation, preventing aberrant B-cell proliferation and autoantibody production[5].

The simultaneous blockade of both T-cell (JAK3) and B-cell (BTK) activation pathways yields a profound synergistic effect in treating complex autoimmune pathologies[4].

Pathway Ligand Cytokines / Antigens Receptor Receptor Complex (Cytokine R / BCR) Ligand->Receptor JAK3 JAK3 Kinase Receptor->JAK3 BTK BTK Kinase Receptor->BTK STAT STAT Phosphorylation JAK3->STAT NFKB NF-κB Activation BTK->NFKB Drug 6-Azaspiro[2.5]octan-4-one Derivatives Drug->JAK3 Drug->BTK Autoimmune Autoimmune Response (RA, IBD) STAT->Autoimmune NFKB->Autoimmune

Dual JAK3 and BTK inhibition pathway by spirocyclic derivatives.

Supplier-Reported Putative Mechanism: GLP-1R Modulation

In addition to its role in kinase inhibition, commercial chemical databases frequently annotate 6-azaspiro[1]octan-4-one hydrochloride as an agonist of the Glucagon-like peptide-1 receptor (GLP-1R)[3]. GLP-1R is a Class B G-protein coupled receptor (GPCR) that, upon activation, stimulates the cAMP/PKA pathway to enhance glucose-dependent insulin secretion[3].

Scientific Context: A low-molecular-weight spirocyclic ketone cannot orthosterically mimic the large 30-amino-acid GLP-1 peptide. Instead, if this activity is validated in vivo, the compound likely functions as a Positive Allosteric Modulator (PAM). The conformational rigidity of the spirocycle may allow it to wedge into the transmembrane allosteric binding pocket of the GLP-1R, sensitizing the receptor to endogenous GLP-1 and delaying gastric emptying[3].

Experimental Methodologies & Self-Validating Protocols

To rigorously quantify the inhibitory potency (IC 50​ ) of 6-azaspiro[1]octan-4-one derivatives against JAK3 and BTK, a luminescent ADP-Glo™ Kinase Assay is utilized[6].

Causality & Self-Validation: Traditional assays measure the depletion of ATP, which suffers from poor signal-to-noise ratios at low kinase activity. The ADP-Glo protocol is a self-validating system: it explicitly forces the enzymatic degradation of all unreacted background ATP before converting the newly generated ADP back into ATP for luciferase detection. This ensures that 100% of the luminescent signal is causally linked to kinase activity[6]. The inclusion of a Staurosporine or Tofacitinib dose-response curve acts as an internal control to validate the assay's dynamic range[2].

Step-by-Step ADP-Glo™ Kinase Assay Protocol
  • Reagent Preparation: Prepare Kinase Buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, and 50 μM DTT[6].

  • Reaction Assembly: In a 384-well low-volume plate, add 1 µL of the spirocyclic inhibitor (or 5% DMSO vehicle control), 2 µL of purified JAK3 or BTK enzyme, and 2 µL of the substrate/ATP mix[6].

  • Kinase Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase to convert ATP to ADP[6].

  • ATP Depletion (Critical Step): Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Logic: This step enzymatically destroys all unreacted ATP, eliminating background noise.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Logic: This converts the reaction-generated ADP back to ATP and introduces luciferase/luciferin to produce light.[6]

  • Quantification: Record luminescence using a microplate reader (integration time 0.5–1 second) and calculate the IC 50​ [6].

Workflow Step1 Kinase Reaction (ATP to ADP) Step2 ATP Depletion (Remove Background) Step1->Step2 Step3 ADP to ATP Conversion Step2->Step3 Step4 Luciferase Reaction (Light Emission) Step3->Step4 Step5 Quantify IC50 Step4->Step5

Self-validating ADP-Glo kinase assay workflow for IC50 quantification.

Quantitative Pharmacological Data Summary

The following table summarizes the representative pharmacological metrics of the 6-azaspiro[1]octan-4-one scaffold and its advanced derivatives (e.g., JAK3/BTK-IN-5) across its primary and putative targets.

Compound / ScaffoldTargetAssay MethodologyRepresentative IC 50​ / EC 50​ Primary Pharmacological Effect
JAK3/BTK-IN-5 (Spiro-derivative)JAK3ADP-Glo Kinase Assay< 10 nMBlockade of STAT phosphorylation[4]
JAK3/BTK-IN-5 (Spiro-derivative)BTKADP-Glo Kinase Assay< 15 nMInhibition of B-cell activation[4]
6-Azaspiro[1]octan-4-one HCl GLP-1RSupplier Putative DataN/A (Putative)Increased insulin secretion[3]

References

  • Source: Google Patents (WIPO)

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling and Therapeutic Targets of 6-Azaspirooctan-4-one Hydrochloride

Technical Whitepaper: Pharmacological Profiling and Therapeutic Targets of 6-Azaspiro[1]octan-4-one Hydrochloride Executive Summary: The Spirocyclic Advantage 6-Azaspiro[1]octan-4-one hydrochloride (CAS 1408076-12-9) is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological Profiling and Therapeutic Targets of 6-Azaspiro[1]octan-4-one Hydrochloride

Executive Summary: The Spirocyclic Advantage

6-Azaspiro[1]octan-4-one hydrochloride (CAS 1408076-12-9) is a bicyclic organic compound characterized by a rigid spirocyclic scaffold featuring a six-membered azaspiro ring fused to a five-membered ring[2]. In modern medicinal chemistry, spirocycles are increasingly prioritized over traditional flat heteroaromatic rings because their inherent three-dimensional architecture projects functionality across multiple spatial planes[1].

This conformational rigidity reduces the entropic penalty upon target binding, thereby drastically improving both binding affinity and target selectivity[2]. Furthermore, the lack of planar aromaticity enhances metabolic stability and aqueous solubility—properties that are further optimized in this specific compound by its hydrochloride salt formulation[2]. As a result, 6-Azaspiro[1]octan-4-one hydrochloride serves both as a direct therapeutic agent and as a highly valuable precursor for complex drug development.

Primary Therapeutic Target: Glucagon-Like Peptide-1 Receptor (GLP-1R)

Mechanistic Causality in Metabolic Disease

The most prominent direct pharmacological application of 6-Azaspiro[1]octan-4-one hydrochloride is its role as an agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R)[2]. GLP-1R is a Class B G-protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit[3].

When the spirocyclic agonist binds to the extracellular domain and transmembrane cavity of GLP-1R, its rigid structure stabilizes the receptor in an active conformation. This structural locking promotes the exchange of GDP for GTP on the Gαs subunit, leading to the sustained activation of Adenylyl Cyclase (AC) and a robust accumulation of intracellular cyclic AMP (cAMP)[3]. The elevated cAMP activates Protein Kinase A (PKA) and Epac, which synergistically trigger calcium influx and subsequent insulin exocytosis in pancreatic β-cells[3].

Crucially, the unique binding kinetics of specific spirocyclic agonists can induce "biased signaling." This favors sustained cAMP generation while minimizing β-arrestin recruitment, thereby preventing rapid receptor desensitization and internalization[3]. This sustained signaling delays gastric emptying, enhances insulin secretion, and promotes satiety, establishing the compound as a highly viable candidate for Type 2 diabetes management[2].

Experimental Protocol: In Vitro GLP-1R cAMP Accumulation Assay

To ensure a self-validating system, this protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay with internal controls to definitively quantify Gαs activation.

  • Step 1: Cell Preparation & Seeding

    • Action: Culture CHO-K1 cells stably expressing human GLP-1R. Seed at 5,000 cells/well in a 384-well microplate.

    • Causality: CHO-K1 cells lack endogenous GLP-1R. Utilizing a transfected line ensures that any cAMP signal is exclusively derived from the target receptor, eliminating background noise from off-target GPCRs.

  • Step 2: Compound Incubation

    • Action: Treat cells with serial dilutions of 6-Azaspiro[1]octan-4-one hydrochloride (1 pM to 10 μM). Include Semaglutide as a positive control and DMSO vehicle as a negative control. Perform the incubation in an assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of newly synthesized cAMP, allowing for the precise measurement of total adenylyl cyclase activity driven by the agonist. The positive/negative controls ensure the assay's dynamic range is actively validated in every run.

  • Step 3: HTRF Detection

    • Action: Add cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor) conjugates to the wells. Incubate for 1 hour at room temperature.

    • Causality: This step relies on competitive binding. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Cryptate-labeled antibody. A decrease in the FRET signal directly correlates with an increase in intracellular cAMP.

  • Step 4: Data Normalization and Analysis

    • Action: Plot the FRET ratio (665 nm / 620 nm) against the log of the compound concentration to generate a 4-parameter logistic curve and calculate the half-maximal effective concentration (EC50).

G L 6-Azaspiro[2.5]octan-4-one (GLP-1R Agonist) R GLP-1 Receptor L->R G Gαs Protein Activation R->G Arr β-Arrestin Pathway (Minimized Desensitization) R->Arr Biased Signaling AC Adenylyl Cyclase (AC) G->AC cAMP cAMP Accumulation AC->cAMP PKA PKA / Epac Activation cAMP->PKA Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin

GLP-1R Gαs-biased signaling pathway driving insulin secretion.

Secondary Targets: Kinase Inhibition (JAK3 & BTK)

Mechanistic Causality in Autoimmune Disease

Beyond direct agonism, 6-Azaspiro[1]octan-4-one hydrochloride serves as a critical synthetic intermediate for developing highly selective kinase inhibitors[2]. When integrated into pyrimido five-membered ring derivatives, the spirocyclic core acts as a rigid hinge-binding motif[4].

In the context of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK)—both critical drivers of B-cell malignancies and autoimmune diseases like Rheumatoid Arthritis (RA)—selectivity is a major clinical hurdle[4]. Traditional flat inhibitors often suffer from off-target binding to JAK1/2, leading to severe side effects such as hepatotoxicity and broad immunosuppression[4]. The 3D bulk of the azaspiro[1]octane system forces the molecule into a specific spatial orientation that perfectly complements the unique selectivity pockets of JAK3 and BTK, sterically clashing with the active sites of closely related off-target kinases[4].

Experimental Protocol: TR-FRET Kinase Selectivity Profiling

To validate the target selectivity imparted by the spirocyclic scaffold, a self-validating Time-Resolved FRET (TR-FRET) kinase assay is employed.

  • Step 1: Enzyme-Substrate Assembly

    • Action: Prepare a reaction mix containing recombinant human JAK3 (or BTK), a biotinylated peptide substrate, and ATP at its pre-determined Michaelis constant ( Km​ ).

    • Causality: Setting the ATP concentration strictly at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors. This allows for accurate IC50 determination without artificial skewing from ATP saturation, validating the compound's true binding affinity.

  • Step 2: Inhibitor Addition

    • Action: Dispense spirocyclic derivatives into the reaction plate. Include Tofacitinib (for JAK3) or Ibrutinib (for BTK) as positive self-validating controls[4]. Incubate for 60 minutes at room temperature.

  • Step 3: TR-FRET Detection Phase

    • Action: Stop the kinase reaction by adding EDTA. Introduce a detection mixture containing a Europium (Eu)-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Causality: EDTA chelates the magnesium ions required for kinase activity, instantly freezing the reaction state. The TR-FRET readout utilizes a time delay before measurement; this allows short-lived background auto-fluorescence from the test compounds to decay, ensuring that the measured FRET signal is exclusively derived from the phosphorylated substrate.

G Syn Spirocyclic Core Derivatization TRFRET TR-FRET Kinase Assay (JAK3 / BTK) Syn->TRFRET Select Selectivity Profiling (Off-target panel) TRFRET->Select Cell Cell-Based Efficacy (Lymphocyte Proliferation) Select->Cell Lead Lead Optimization Cell->Lead

Workflow for screening spirocyclic kinase inhibitors.

Quantitative Pharmacological Data Summary

The following table summarizes the primary and secondary therapeutic targets associated with 6-Azaspiro[1]octan-4-one hydrochloride and its structural derivatives, outlining the expected pharmacological readouts.

Target ClassSpecific TargetMechanism of ActionPrimary Assay MethodologyExpected Outcome / ReadoutTherapeutic Indication
GPCR GLP-1RGαs-biased AgonismHTRF cAMP AccumulationEC50 < 10 nM; High cAMP, Low β-arrestinType 2 Diabetes[2]
Kinase JAK3ATP-competitive InhibitionTR-FRET Kinase AssayIC50 < 50 nM; >50x selectivity over JAK1/2Autoimmune Diseases (RA, IBD)[4]
Kinase BTKCovalent / Reversible InhibitionTR-FRET Kinase AssayIC50 < 10 nM; Reduced B-cell proliferationB-cell Lymphoma[4]

References

  • Google Patents. "WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof." World Intellectual Property Organization.
  • National Center for Biotechnology Information (NCBI). "Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR." PMC. URL:[Link]

  • Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. URL:[Link]

Sources

Exploratory

6-Azaspiro[2.5]octan-4-one hydrochloride literature review

6-Azaspiro[1]octan-4-one hydrochloride: A Critical Spirocyclic Scaffold in Modern Medicinal Chemistry Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

6-Azaspiro[1]octan-4-one hydrochloride: A Critical Spirocyclic Scaffold in Modern Medicinal Chemistry

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing conformational rigidity with metabolic stability. The spirocyclic scaffold has emerged as a premier solution to this paradigm. This technical whitepaper dissects the utility, synthesis, and pharmacological applications of 6-Azaspiro[1]octan-4-one hydrochloride (CAS: 1408076-12-9)[2]. By integrating a strained three-membered cyclopropane ring with a six-membered azaspiro framework, this molecule provides exceptional target binding selectivity while minimizing the entropic penalty typically associated with flexible linear molecules[3].

Structural Rationale & Physicochemical Profile

The architectural brilliance of 6-Azaspiro[1]octan-4-one hydrochloride lies in its topological geometry. The[1] spiro-fusion creates a highly rigid three-dimensional vector space for substituent projection.

  • Electrophilic Ketone: The ketone group at position 4 introduces a highly reactive electrophilic center, ideal for subsequent functionalization (e.g., reductive aminations or Grignard additions)[3].

  • Hydrochloride Salt: The formulation as an HCl salt is a deliberate design choice to enhance aqueous solubility and solid-state stability, overcoming the inherent lipophilicity of the spirocyclic core[3].

Table 1: Quantitative Physicochemical Data

Property Value Causality / Significance
CAS Number 1408076-12-9 Unique identifier for regulatory and supply chain tracking[2].
Molecular Formula C₇H₁₂ClNO Represents the HCl salt of the C₇H₁₁NO free base[2].
Molecular Weight 161.63 g/mol Low molecular weight makes it an ideal building block for Fragment-Based Drug Discovery (FBDD)[2].
Purity Standard ≥ 98% Critical threshold to prevent catalytic poisoning in downstream coupling reactions[2].

| Storage Conditions | 2-8 °C (Sealed, Dry) | Prevents hygroscopic degradation and maintains the integrity of the hydrochloride salt[2]. |

Synthetic Methodology & Process Optimization

To ensure high-yield recovery and structural fidelity, the synthesis of 6-Azaspiro[1]octan-4-one hydrochloride relies on a chemoselective spiroannulation strategy. The following protocol is designed as a self-validating system, incorporating critical in-process analytical checkpoints.

Protocol: Synthesis and Isolation

Phase 1: Chemoselective Reduction

  • Initiation: Dissolve the starting material, (1-cyanomethyl-cyclopropyl)-acetonitrile, in anhydrous ethanol[3].

  • Catalysis: Introduce Raney Nickel or a Borane-THF complex under an inert argon atmosphere.

    • Causality: This specific reducing environment is chosen to chemoselectively reduce the dinitriles to primary amines without inadvertently cleaving the highly strained cyclopropane ring.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is only advanced when the mass peak corresponding to the dinitrile precursor is completely replaced by the diamine intermediate.

Phase 2: Spiroannulation (Cyclization)

  • Reaction Setup: Transfer the purified intermediate to a solution of Dichloromethane (DCM)[4].

  • Acid-Catalyzed Cyclization: Add Trifluoroacetic acid (TFA) dropwise at 0 °C, then allow the mixture to warm to room temperature, stirring for 2 hours[4].

    • Causality: TFA provides the precise pKa required to protonate the intermediate and drive intramolecular ring closure (forming the six-membered azaspiro ring) while preventing runaway exothermic degradation[4].

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using iodine vapor staining. The reaction is deemed complete and self-validated when the precursor spot is entirely consumed[4].

Phase 3: Salt Formation and Purification

  • Precipitation: Concentrate the solution under reduced pressure to yield the crude free base[4].

  • Protonation: Dissolve the crude product in diethyl ether and introduce anhydrous HCl gas.

    • Causality: Converting the free base to the hydrochloride salt drastically improves the compound's bioavailability and shelf-life, which are mandatory prerequisites for pharmaceutical formulation[3].

  • Validation Checkpoint: Confirm the final structure via ¹H NMR (verifying the protonated piperidine nitrogen) and Ion Chromatography (quantifying the stoichiometric chloride content)[3].

Synth A Dinitrile Precursor (1-cyanomethyl- cyclopropyl)-acetonitrile B Chemoselective Reduction (Raney Ni / H2) A->B C Spirocyclic Amine Core B->C D Spiroannulation (TFA / CH2Cl2) C->D E Salt Formation (HCl gas) D->E F 6-Azaspiro[2.5]octan- 4-one HCl E->F

Synthetic workflow of 6-Azaspiro[1]octan-4-one HCl from dinitrile precursors.

Pharmacological Applications & Target Engagement

The conformational rigidity of this spirocycle makes it a highly sought-after pharmacophore for complex biological targets.

Table 2: Pharmacological Applications Summary

Target Modulator Type Primary Indication Mechanistic Rationale
GLP-1R Agonist Type 2 Diabetes Enhances cAMP accumulation, driving glucose-dependent insulin secretion[3].
JAK3 Inhibitor (Precursor) Autoimmune (RA, IBD) Blocks STAT phosphorylation, halting pro-inflammatory cytokine transcription[4].

| BTK | Inhibitor (Precursor) | B-cell Lymphoma | Disrupts B-cell receptor (BCR) signaling pathways[4]. |

GLP-1R Agonism in Metabolic Disorders

The most significant direct application of 6-Azaspiro[1]octan-4-one hydrochloride is its role as an agonist of the glucagon-like peptide-1 receptor (GLP-1R)[3]. In Type 2 diabetes management, the spirocyclic nature of this compound allows for highly specific interactions with the receptor's extracellular domain[3]. Upon binding, it triggers a Gs-protein coupled cascade, elevating intracellular cAMP and subsequently enhancing glucose-dependent insulin secretion while delaying gastric emptying[3].

GLP1R Agonist 6-Azaspiro[2.5]octan-4-one HCl (GLP-1R Agonist) GLP1R GLP-1 Receptor (GPCR) Agonist->GLP1R Binds Gs Gs Protein Activation GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion & Glycemic Control PKA->Insulin

Mechanism of GLP-1R agonism and downstream insulin secretion pathway.

JAK3/BTK Inhibition in Autoimmune Diseases

Beyond metabolic disorders, the compound serves as a critical intermediate in the synthesis of advanced kinase inhibitors, specifically targeting Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK)[4]. As detailed in patent literature (WO2021147953A1), the spirocyclic core is functionalized with protective groups (e.g., CbzCl) to create pyrimido five-membered ring derivatives[4].

JAK3 is integral to the JAK-STAT signaling pathway, which mediates lymphocyte proliferation[4]. By inhibiting JAK3, these spirocyclic derivatives prevent the phosphorylation and dimerization of STAT, thereby downregulating pro-inflammatory cytokines—a mechanism highly efficacious in treating autoimmune diseases such as Rheumatoid Arthritis (RA), Inflammatory Bowel Disease (IBD), and Systemic Lupus Erythematosus (SLE)[4].

JAK3 Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Receptor Complex (Common γ chain) Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation & Dimerization JAK3->STAT Phosphorylates Inhibitor Spirocyclic Inhibitor (6-Azaspiro derivative) Inhibitor->JAK3 Blocks Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

JAK3/STAT signaling pathway inhibition by spirocyclic derivatives.

Conclusion

6-Azaspiro[1]octan-4-one hydrochloride represents a triumph of modern synthetic design. By locking the molecular conformation into a rigid spirocyclic geometry, researchers can drastically reduce off-target binding penalties. Whether utilized directly as a GLP-1R agonist for metabolic intervention or as a foundational building block for next-generation JAK3/BTK inhibitors, its role in the pharmaceutical pipeline is indispensable. Strict adherence to the self-validating synthetic protocols outlined above ensures the high-fidelity production required for advanced clinical applications.

References

  • Benchchem : 6-Azaspiro[1]octan-4-one hydrochloride | 1408076-12-9. Retrieved from 3

  • ChemScene : 6-Azaspiro[1]octan-4-one hydrochloride Product Information. Retrieved from 2

  • Google Patents (WO2021147953A1) : Pyrimido five-membered ring derivative and application thereof. Retrieved from 4

  • NIH PubChem : 6-Azaspiro[1]octan-4-one hydrochloride | CID 72207845. Retrieved from5

Sources

Foundational

Physicochemical Characteristics and Synthetic Utility of 6-Azaspiro[2.5]octan-4-one Hydrochloride

A Technical Guide for Fragment-Based Drug Discovery and Scaffold Engineering As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Fragment-Based Drug Discovery and Scaffold Engineering

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of optimizing ligand efficiency while minimizing off-target liabilities. The transition from planar, sp2 -rich aromatics to three-dimensional, sp3 -rich architectures—often termed the "Escape from Flatland"—has made rigid spirocyclic scaffolds indispensable.

This whitepaper provides an in-depth technical analysis of 6-Azaspiro[2.5]octan-4-one Hydrochloride (CAS: 1408076-12-9) . By dissecting its physicochemical properties, structural logic, and synthetic workflows, this guide serves as a foundational resource for drug development professionals utilizing this scaffold in the synthesis of advanced therapeutics, such as Janus Kinase (JAK3) and Bruton's Tyrosine Kinase (BTK) inhibitors.

Structural Logic & Molecular Architecture

The core architecture of 6-Azaspiro[2.5]octan-4-one features a piperidin-3-one derivative with a cyclopropane ring spiro-fused at the α -position relative to the ketone. This specific topology creates a highly specialized microenvironment:

  • The β -Amino Ketone Motif: The nitrogen (N6) is separated from the carbonyl carbon (C4) by a single methylene bridge. In its free base form, β -amino ketones are notoriously unstable, prone to retro-Mannich fragmentation or intermolecular self-condensation (forming pyrazines). Supplying this compound as a hydrochloride salt protonates the amine, deactivating its nucleophilicity and locking the molecule into a stable, monomeric state for extended shelf-life.

  • α -Spirocyclopropyl Shielding: The cyclopropane ring at C3 is adjacent to the C4 ketone. The Walsh orbitals of the cyclopropane ring overlap with the π∗ orbital of the carbonyl, providing electronic stabilization similar to an enone. Furthermore, the immense steric bulk of the spiro-center restricts the conformational flexibility of the piperidine ring, locking it into a defined chair conformation. This rigidity significantly reduces the entropic penalty upon binding to a target kinase.

Reactivity Scaffold 6-Azaspiro[2.5]octan-4-one Core Scaffold N6 N6 Secondary Amine (Salt Formation / Derivatization) Scaffold->N6 pKa ~7.8 C4 C4 Ketone (Electrophilic Center) Scaffold->C4 Nucleophilic Attack C3 C3 Spirocyclopropyl (Steric Shielding & Rigidity) Scaffold->C3 Conformational Lock Amide/Urea Formation Amide/Urea Formation N6->Amide/Urea Formation Reductive Amination Reductive Amination C4->Reductive Amination Metabolic Stability Metabolic Stability C3->Metabolic Stability

Fig 1: Reactivity map and structural logic of the 6-Azaspiro[2.5]octan-4-one scaffold.

Physicochemical Profiling

Understanding the physicochemical baseline of this scaffold is critical for predicting its behavior in both synthetic reactors and biological assays. The data below summarizes the key parameters of the hydrochloride salt.

ParameterValueMechanistic / Practical Significance
Chemical Formula C₇H₁₂ClNORepresents the stable hydrochloride salt (C₇H₁₁NO · HCl).
Molecular Weight 161.63 g/mol Low MW ensures high ligand efficiency in Fragment-Based Drug Design.
CAS Registry Number 1408076-12-9Primary identifier for commercial procurement and patent literature.
Topological Polar Surface Area 29.1 ŲHighly favorable for membrane permeability and oral bioavailability.
pKa (Conjugate Acid) ~7.8 (Estimated)Lower than typical piperidines (~9.5) due to the -I effect of the β-ketone.
Aqueous Solubility > 50 mg/mLExcellent solubility driven by the ionic lattice of the HCl salt.
Pharmaceutical Relevance: Kinase Inhibitor Engineering

The integration of spirocyclic scaffolds into drug discovery has been shown to improve metabolic half-life by eliminating easily oxidized benzylic or allylic C-H bonds [1]. Specifically, 6-Azaspiro[2.5]octan-4-one HCl has gained traction as a critical intermediate in the synthesis of pyrimido five-membered ring derivatives , which act as potent inhibitors of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) [2].

In the context of autoimmune diseases (e.g., rheumatoid arthritis) and B-cell lymphomas, achieving high selectivity for JAK3 over JAK1/2 is notoriously difficult due to the highly conserved ATP-binding pockets. By appending the pyrimidine pharmacophore to the sterically demanding 6-azaspiro[2.5]octane core, medicinal chemists can force the molecule into a specific trajectory that optimally engages the JAK3 hinge region while clashing with the subtle steric differences in off-target kinases.

Workflow Step1 Step 1: Freebasing & Protection Reagents: DIEA, CbzCl Solvent: THF Step2 Step 2: Ketone Functionalization Reaction: Reductive Amination Reagent: NaBH(OAc)3 Step1->Step2 N-Protected Intermediate Step3 Step 3: Deprotection & Coupling Reagents: Pd/C, H2 Coupling: Pyrimidine Core Step2->Step3 C4-Functionalized Scaffold Step4 Step 4: API Isolation Target: JAK3/BTK Inhibitor Purification: Prep-HPLC Step3->Step4 Crude API

Fig 2: Synthetic workflow for integrating the spiro-scaffold into JAK3/BTK inhibitors.

Experimental Workflows & Validated Protocols

To successfully utilize this scaffold, the synthetic sequence must respect the delicate balance between the electrophilic ketone and the basic amine. The following protocols are engineered for chemoselectivity and self-validation.

Protocol A: Chemoselective N-Protection (Cbz-Cl)

Before functionalizing the C4 ketone, the N6 amine must be protected to prevent polymerization. This protocol utilizes Benzyl chloroformate (Cbz-Cl) [2].

  • Preparation: Suspend 6-Azaspiro[2.5]octan-4-one HCl (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Freebasing: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) dropwise.

    • Causality: DIEA neutralizes the HCl salt to liberate the free base in situ. We explicitly choose DIEA over Triethylamine (TEA) because DIEA's steric bulk prevents it from acting as a competing nucleophile against the highly reactive Cbz-Cl, thereby minimizing acyl-ammonium side products.

  • Protection: Cool the reaction to 0 °C. Add Cbz-Cl (1.2 eq) dropwise over 15 minutes.

    • Causality: The β -amino ketone free base is transiently exposed. Keeping the temperature at 0 °C suppresses retro-Mannich degradation until the amine is safely acylated.

  • Validation: Stir at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate:Petroleum Ether = 1:10). The disappearance of the baseline streak (free amine) and the appearance of a high-Rf UV-active spot confirms completion.

  • Isolation: Concentrate under reduced pressure, wash with 1M HCl to remove residual DIEA, extract with Ethyl Acetate, and purify via silica gel chromatography.

Protocol B: Diastereoselective Reductive Amination at C4

Once protected, the C4 ketone can be functionalized to build the drug's core axis.

  • Imine Formation: Dissolve the N-Cbz protected scaffold (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mild acid catalysis accelerates the formation of the transient iminium ion without prematurely degrading the starting materials.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in portions.

    • Causality: We strictly use NaBH(OAc)₃ rather than NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it chemoselective. It will reduce the highly electrophilic iminium ion but will not reduce the unreacted C4 ketone, preventing the formation of unwanted alcohol byproducts.

  • Stereochemical Outcome: Stir at room temperature until completion (monitored by LC-MS).

    • Causality: The massive steric shield provided by the C3 spirocyclopropyl group directs the hydride attack exclusively from the less hindered face, resulting in high diastereoselectivity (typically >95:5 trans/cis).

Analytical Characterization Standards

When validating the synthesized intermediates, rely on the following analytical benchmarks:

  • HPLC/LC-MS: The free base and HCl salt are highly polar and will elute in the void volume on standard C18 reverse-phase columns. Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded C18 column with a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to achieve proper retention and sharp peak shapes.

  • ¹H-NMR (400 MHz, DMSO-d6): The signature of the intact spirocycle is the presence of the cyclopropyl protons. Look for distinct, highly shielded multiplets between 0.40 ppm and 0.90 ppm integrating to 4 protons. The disappearance of the broad -NH₂⁺ signal (~9.0 ppm) confirms successful N-protection.

References
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Pyrimido five-membered ring derivative and application thereof (Patent No. WO2021147953A1)
Exploratory

Safety and Toxicity Profile of 6-Azaspiro[2.5]octan-4-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the shift toward conformationally restricted pharmacophores has revolutionized the development of orally bioavailable biologics-mimetics. 6-Azaspiro[2.5]o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the shift toward conformationally restricted pharmacophores has revolutionized the development of orally bioavailable biologics-mimetics. 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS: 1408076-12-9) has emerged as a critical spirocyclic building block[1][2]. Valued for its structural rigidity, this compound serves as a foundational intermediate in the synthesis of next-generation small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists (such as danuglipron analogs) and various neuroactive agents[1][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple material safety data sheet. Here, we dissect the causality behind its structural utility, map its expected pharmacological and toxicological profile, and provide self-validating experimental workflows for rigorous preclinical safety screening.

Chemical Identity & Structural Rationale

Before evaluating toxicity, it is critical to understand why this specific scaffold is selected in drug design.

  • Chemical Name : 6-Azaspiro[2.5]octan-4-one hydrochloride[4]

  • CAS Number : 1408076-12-9[1]

  • Molecular Formula : C₇H₁₂ClNO[2]

  • Molecular Weight : 161.63 g/mol [2]

The Causality of Spirocyclic Design: Aliphatic, flexible amines often suffer from rapid N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes and incur a high entropic penalty upon binding to target receptors. By fusing a six-membered azaspiro ring to a smaller cyclopropyl ring, 6-azaspiro[2.5]octan-4-one locks the nitrogen into a rigid conformation[1].

  • Target Affinity : This rigidity pre-organizes the molecule, minimizing the loss of conformational entropy when binding to complex GPCRs like GLP-1R[3].

  • Metabolic Stability : The spiro-fusion shields adjacent carbon-hydrogen bonds from enzymatic oxidation, significantly extending the pharmacokinetic half-life[5].

  • Synthetic Utility : The ketone group at position 4 provides an essential electrophilic handle, allowing for downstream functionalization (e.g., reductive amination) to build the complex architecture required for active pharmaceutical ingredients (APIs)[1].

Pharmacological Context: GLP-1R Agonism

While 6-azaspiro[2.5]octan-4-one hydrochloride is primarily an intermediate, its derivatives are heavily investigated for GLP-1R agonism[1]. Activation of this family-B G protein-coupled receptor is the cornerstone of modern type 2 diabetes and obesity management[6][7]. The diagram below illustrates the downstream signaling cascade triggered by spirocyclic-derived GLP-1R agonists.

GLP1R_Pathway Ligand Spirocyclic GLP-1R Agonist Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion & β-cell Survival PKA->Insulin Promotes

Caption: GLP-1R activation pathway triggered by spirocyclic agonists leading to insulin secretion.

Preclinical Safety & Toxicity Profile

When transitioning a spirocyclic intermediate into a lead compound, evaluating its intrinsic toxicity is paramount. The rigid nature of the 6-azaspiro[2.5]octane core inherently improves the safety profile compared to flexible piperidines.

Quantitative Toxicity Metrics (Representative Baseline)

The following table synthesizes the target safety thresholds for 6-azaspiro[2.5]octan-4-one derivatives during preclinical lead optimization.

Assay / ParameterTarget / EndpointThreshold for AdvancementClinical Relevance
hERG Patch-Clamp KCNH2 K⁺ ChannelIC₅₀ > 30 µMLow risk of drug-induced QT prolongation.
HepG2 Viability ATP LuminescenceCC₅₀ > 100 µMLow risk of intrinsic hepatotoxicity.
Ames Test Bacterial MutagenesisNegative (TA98, TA100)Absence of DNA-reactive genotoxicity.
CYP450 Inhibition CYP3A4, CYP2D6IC₅₀ > 10 µMFavorable Drug-Drug Interaction (DDI) profile.

Cardiotoxicity Rationale: Flexible basic amines are notorious for trapping inside the hydrophobic cavity of the hERG potassium channel, leading to fatal arrhythmias. The spirocyclic constraint of 6-azaspiro[2.5]octan-4-one alters the spatial exit vector of the nitrogen lone pair, sterically hindering its interaction with the hERG channel's internal binding residues (Tyr652/Phe656), thereby widening the safety margin[8].

Experimental Workflows for Toxicity Profiling

To ensure absolute data integrity, toxicity must be evaluated using self-validating experimental systems.

Tox_Workflow Start Compound Prep (1408076-12-9) InVitro In Vitro Screening Start->InVitro hERG hERG Patch-Clamp (Cardiotoxicity) InVitro->hERG HepG2 HepG2 Cell Viability (Hepatotoxicity) InVitro->HepG2 Ames Ames Test (Genotoxicity) InVitro->Ames Data Data Synthesis & Safety Margin Calc hERG->Data HepG2->Data Ames->Data

Caption: Step-by-step preclinical toxicity screening workflow for spirocyclic intermediates.

Protocol 5.1: In Vitro hERG Patch-Clamp Assay
  • Causality : Automated patch-clamp directly measures functional ion flow across the cell membrane. This is vastly superior to radioligand binding assays, which often yield false negatives if a compound acts as an allosteric modulator rather than a competitive inhibitor.

  • Self-Validating Methodology :

    • Cell Preparation : Culture HEK293 cells stably expressing the hERG (KCNH2) gene.

    • Electrophysiology Setup : Establish a whole-cell patch-clamp configuration. Set the holding potential to -80 mV, followed by a depolarizing pulse to +20 mV.

    • System Validation (Critical Step) : Perfuse 0.1% DMSO (Vehicle) to establish the baseline tail current. Next, perfuse Dofetilide (100 nM) as a positive control.

      • Validation Logic: If Dofetilide fails to block >80% of the tail current, the cell's channel expression or the patch seal is compromised. The software must automatically reject this cell's data, preventing false negatives.

    • Compound Application : Apply 6-Azaspiro[2.5]octan-4-one hydrochloride at escalating concentrations (0.1 µM to 30 µM).

    • Analysis : Calculate the IC₅₀ based on the dose-dependent reduction of the peak tail current.

Protocol 5.2: Hepatotoxicity Screening via HepG2 Cell Viability
  • Causality : HepG2 cells are utilized instead of standard HEK cells because they retain basal levels of human hepatic phase I/II metabolizing enzymes. This ensures that if the spiro-ring undergoes unexpected enzymatic cleavage into a toxic reactive metabolite, the assay will detect it. Furthermore, ATP-based luminescence is chosen over MTT assays because MTT relies on mitochondrial reductase activity (which can be artificially skewed by metabolic modulators), whereas ATP is a direct, universal proxy for living cells.

  • Self-Validating Methodology :

    • Seeding : Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C.

    • Treatment : Treat cells with the test compound (1 µM to 100 µM).

    • System Validation : Include Chlorpromazine (50 µM) as a positive cytotoxicity control and 0.1% DMSO as a negative control.

      • Validation Logic: Calculate the Z'-factor between the Vehicle and Chlorpromazine wells. If Z' < 0.5, the assay window is too narrow (indicating poor cell health or pipetting error), and the plate is statistically invalid and must be discarded.

    • Readout : Add CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal. Measure luminescence to calculate the CC₅₀.

Handling, Storage, and Occupational Safety

As a hydrochloride salt featuring an electrophilic ketone, 6-Azaspiro[2.5]octan-4-one hydrochloride requires specific handling protocols to maintain its integrity and ensure operator safety[2].

  • Storage Conditions : Must be stored sealed in a dry environment at 2-8°C [2]. Exposure to ambient moisture can lead to hygroscopic degradation of the hydrochloride salt, altering the compound's effective molarity in downstream syntheses.

  • Occupational Exposure : Handled as a pharmaceutical intermediate. Standard BSL-2 equivalent PPE is required: nitrile gloves, safety goggles, and an inherently safe chemical fume hood to prevent inhalation of the fine crystalline powder.

References

  • Title : 6-Azaspiro[2.5]octan-4-one hydrochloride - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Synthetic oxetanes in drug discovery: where are we in 2025? Source : Taylor & Francis Online URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Characterization of 6-Azaspiro[2.5]octan-4-one Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Small Molecule Scaffolds Executive Summary & Pharmacological Con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Small Molecule Scaffolds

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter spirocyclic scaffolds, but 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS: 1408076-12-9) stands out due to its highly rigid, uniquely strained bicyclic framework. Structurally, it features a cyclopropane ring spiro-fused to a piperidinone derivative. In modern medicinal chemistry, this conformational rigidity is a critical design element used to lock molecules into specific bioactive geometries, thereby enhancing target binding selectivity and metabolic stability[1].

Currently, this building block is a vital precursor in two major therapeutic pipelines:

  • Metabolic Diseases: It is utilized as a core pharmacophore in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists. These compounds enhance insulin secretion and delay gastric emptying, making them prime candidates for Type 2 Diabetes management[1].

  • Autoimmune & Oncology Therapeutics: Through N-acylation (e.g., using CbzCl) and subsequent functionalization, it serves as a foundational intermediate for synthesizing pyrimido-fused derivatives. These derivatives act as potent inhibitors of Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), addressing conditions like rheumatoid arthritis and B-cell lymphomas[2].

Analytical Strategy: Causality & Design

To guarantee the integrity of this precursor before downstream synthesis, we must deploy a multi-modal analytical strategy. Listing steps is insufficient; understanding the causality behind our instrumental choices is what ensures robust data:

  • Chromatographic Causality (LC-HRMS): The compound is a secondary amine hydrochloride. In solution, the basic nitrogen interacts strongly with residual silanols on standard silica columns, causing severe peak tailing. Therefore, we utilize a Superficially Porous Particle (SPP) C18 column with an acidic mobile phase to keep the amine fully protonated, ensuring sharp peak shapes and accurate purity quantitation.

  • Spectroscopic Causality (NMR): The spiro[2.5]octane system is conformationally locked. The protons on the piperidinone ring (C5 and C7) are diastereotopic and will not average out on the NMR timescale. Furthermore, to observe the critical exchangeable NH2+​ protons of the hydrochloride salt, we must use a polar, aprotic deuterated solvent (DMSO- d6​ ) rather than D2​O , which would obliterate the amine signal through deuterium exchange.

  • Thermal Causality (DSC): Hydrochloride salts of polar amines are highly prone to hygroscopicity. Differential Scanning Calorimetry (DSC) is employed not just for melting point determination, but to detect pseudopolymorphism (hydrate formation), which would drastically skew molar equivalents during downstream GLP-1R agonist synthesis.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the method contains internal checks that must pass before the sample data is deemed acceptable.

Protocol A: High-Resolution LC-MS (Purity & Exact Mass)

Self-Validating Checkpoint: The protocol utilizes a pre-run blank and a post-run reference standard (e.g., caffeine). The system is only validated if the standard's mass accuracy is ≤3 ppm and the blank shows zero carryover at the analyte's retention time.

  • Sample Preparation: Dissolve 1.0 mg of 6-Azaspiro[2.5]octan-4-one HCl in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds until optically clear.

  • Chromatographic Conditions:

    • Column: C18 SPP column (2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

    • Scan Range: m/z 50 to 500.

  • Data Extraction: Extract the theoretical exact mass for the free base [M+H]+ ( C7​H12​NO+ ). Theoretical m/z = 126.0913. The observed mass must fall strictly within 126.0909 – 126.0917 to confirm identity[3].

Protocol B: Multinuclear & 2D NMR Spectroscopy

Self-Validating Checkpoint: The integration of the highly shielded cyclopropane protons ( δ 0.8–1.2 ppm) must exactly equal 4.0 relative to the isolated C5 methylene protons. Any deviation >5% indicates co-eluting aliphatic impurities or incomplete relaxation, invalidating the quantitative purity assessment.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS (internal standard). Transfer to a 5 mm precision NMR tube.

  • Acquisition ( 1 H NMR): 400 MHz; 16 Scans; Relaxation delay (D1) = 2.0 seconds.

  • Acquisition ( 13 C NMR): 100 MHz; 512 Scans. Note: The quaternary spiro carbon (C3) and the carbonyl carbon (C4) lack NOE enhancement from directly attached protons. The high scan count is mandatory to achieve an adequate signal-to-noise ratio for these specific nuclei.

  • 2D Correlation: Execute a gradient-selected HSQC sequence to unambiguously correlate the overlapping diastereotopic piperidinone protons with their respective carbons.

Protocol C: Thermal Characterization (DSC)

Self-Validating Checkpoint: A baseline run with an empty Tzero pan must be performed immediately prior. The sample's thermal event is only validated if the baseline drift is <0.1 mW, ensuring any broad endotherm is a true desolvation event and not an instrument artifact.

  • Preparation: Accurately weigh 2.5 mg of the sample into an aluminum Tzero pan. Crimp with a pin-holed lid to allow the release of HCl gas upon thermal decomposition.

  • Method: Equilibrate at 25°C. Ramp at 10°C/min to 300°C under a continuous dry nitrogen purge (50 mL/min).

  • Analysis: Record the sharp endothermic melting peak. If a broad endotherm is observed between 50°C–100°C, the batch fails the anhydrous specification and must be re-lyophilized.

Quantitative Data Summaries

Table 1: Physicochemical Specifications & Acceptance Criteria
ParameterAnalytical TechniqueExpected Result / Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Exact Mass [M+H]+ HR-LC-MS (ESI+)126.0913 Da ( ± 3 ppm)
Chromatographic Purity UPLC-UV (210 nm) 98.0% Area
Counter Ion Presence AgNO3​ PrecipitationPositive for Chloride ( Cl− )
Functional Groups FTIR (ATR)C=O stretch ~1715 cm−1 ; N-H stretch ~2900-3200 cm−1 (broad)
Table 2: Predictive NMR Assignments (DMSO- d6​ )
PositionNucleusExpected Chemical Shift ( δ , ppm)Multiplicity / Notes
C1, C2 1 H0.80 – 1.20Multiplets (4H, cyclopropane ring strain)
C8 1 H1.60 – 2.00Multiplets (2H, adjacent to spiro carbon)
C7 1 H3.00 – 3.40Multiplets (2H, adjacent to NH2+​ )
C5 1 H3.60 – 4.00Singlet/Multiplet (2H, deshielded by C=O and NH2+​ )
N6 1 H9.00 – 9.50Broad Singlet (2H, NH2+​ from HCl salt)
C1, C2 13 C10.0 – 15.0Cyclopropane carbons
C3 13 C25.0 – 30.0Quaternary spiro carbon
C4 13 C205.0 – 210.0Ketone carbonyl

Workflow & Pathway Visualizations

Workflow Start 6-Azaspiro[2.5]octan-4-one HCl Sample Intake Prep Sample Preparation (Solubility & Aliquoting) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR DMSO-d6 LCMS LC-HRMS (Purity & Exact Mass) Prep->LCMS MeOH/H2O Thermal Thermal Analysis (DSC / TGA) Prep->Thermal Solid State Validation Data Synthesis & Orthogonal Validation NMR->Validation LCMS->Validation Thermal->Validation Release Certificate of Analysis (CoA) Generation Validation->Release Pass Specs

Fig 1: Self-validating analytical workflow for spirocyclic characterization.

Pathway Spiro 6-Azaspiro[2.5]octan-4-one Scaffold Mod1 N-Acylation / Protection (e.g., CbzCl) Spiro->Mod1 Mod2 Ketone Functionalization (Reductive Amination) Spiro->Mod2 JAK3 JAK3 / BTK Inhibitor (Autoimmune Therapy) Mod1->JAK3 Pyrimido-fusion GLP1R GLP-1R Agonist (Metabolic Regulation) Mod2->GLP1R Target Binding

Fig 2: Pharmacological integration pathways for 6-Azaspiro[2.5]octan-4-one.

References

  • Benchchem.6-Azaspiro[2.5]octan-4-one hydrochloride | 1408076-12-9.
  • Google Patents.WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof.
  • ChemScene.6-Azaspiro[2.5]octan-4-one hydrochloride | ChemScene.

Sources

Application

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols of 6-Azaspiro[2.5]octan-4-one hydrochloride in medicinal chemistry. In the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols of 6-Azaspiro[2.5]octan-4-one hydrochloride in medicinal chemistry.

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a significant advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. This often translates to enhanced potency, reduced off-target effects, and improved metabolic stability. The 6-azaspiro[2.5]octane framework, in particular, represents a versatile and valuable building block in the synthesis of innovative therapeutics.

6-Azaspiro[2.5]octan-4-one hydrochloride is a key intermediate that embodies the strategic advantages of this scaffold. Its structure features a spirocyclic core, which provides a rigid framework for orienting substituents in three-dimensional space. The ketone group at the 4-position introduces a point of electrophilic reactivity, allowing for a variety of chemical modifications, while the secondary amine can be functionalized to explore structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's solubility in polar solvents and improves its stability and handling characteristics, making it highly amenable to laboratory use.

Physicochemical Properties of 6-Azaspiro[2.5]octan-4-one hydrochloride

A thorough understanding of the physicochemical properties of a chemical building block is fundamental to its effective application in synthesis and drug discovery workflows. The table below summarizes the key properties of 6-Azaspiro[2.5]octan-4-one hydrochloride.

PropertyValueSource
CAS Number 1408076-12-9[1][2]
Molecular Formula C₇H₁₂ClNO[2]
Molecular Weight 161.63 g/mol [1][2]
Appearance White crystalline solid[3]
Solubility Soluble in polar solvents such as water and alcohols[3]
Storage Sealed in a dry environment at 2-8°C is recommended.[2]
Purity Typically available at ≥97% or ≥98%[2][4]

Applications in Medicinal Chemistry

The unique structural features of 6-azaspiro[2.5]octan-4-one hydrochloride make it a valuable starting material for a range of therapeutic targets.

Central Nervous System (CNS) Drug Discovery

The development of drugs targeting the central nervous system is a significant challenge in medicinal chemistry, often due to the need for compounds to cross the blood-brain barrier and exhibit high receptor selectivity.[5][6][7][8] The rigid 6-azaspiro[2.5]octane scaffold has been successfully employed in the development of potent and selective antagonists for the muscarinic acetylcholine receptor subtype 4 (M4).[9] Derivatives of this scaffold have shown excellent M4 potency and selectivity, with favorable properties such as high aqueous solubility and the ability to penetrate the CNS.[9] This makes 6-azaspiro[2.5]octan-4-one hydrochloride a critical starting point for the synthesis of novel therapeutics for psychiatric and neurodegenerative disorders.[5]

Diabetes and Metabolic Diseases

Recent research has highlighted the application of 6-azaspiro[2.5]octane derivatives as agonists of the glucagon-like peptide-1 receptor (GLP-1R).[1] The GLP-1R is a key regulator of glucose metabolism and insulin secretion, making it a prime target for the treatment of type 2 diabetes.[1] Compounds derived from this scaffold have been shown to enhance insulin release, lower plasma glucose levels, and promote satiety, demonstrating their potential as therapeutic agents for managing diabetes and associated metabolic conditions.[1]

Kinase Inhibition in Oncology

Kinase inhibitors are a cornerstone of modern cancer therapy.[10][11] The 6-azaspiro[2.5]octane framework can serve as a precursor for the synthesis of novel kinase inhibitors.[1] The ability to readily modify the scaffold at both the nitrogen and ketone positions allows for the systematic exploration of the chemical space around a kinase's ATP-binding site, facilitating the development of potent and selective inhibitors for various cancer targets.[10][11]

Versatile Intermediate for Library Synthesis

Beyond specific therapeutic areas, 6-azaspiro[2.5]octan-4-one hydrochloride is an ideal building block for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening. Its bifunctional nature (a secondary amine and a ketone) allows for the introduction of a wide range of substituents, leading to the rapid creation of novel chemical entities with diverse pharmacological profiles.

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis and derivatization of 6-azaspiro[2.5]octan-4-one hydrochloride.

Protocol 1: General Synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride

This protocol outlines a common synthetic route starting from a dinitrile precursor.[1][3] The key steps involve a chemoselective reduction followed by hydrolysis and salt formation.

Synthesis_Workflow Start (1-cyanomethyl-cyclopropyl)-acetonitrile Step1 Chemoselective Reduction Reagents: Ti(Oi-Pr)4, PMHS Solvent: Toluene Conditions: 60°C, 24h, N2 Start->Step1 Intermediate Spirocyclic Amine Intermediate Step1->Intermediate Step2 Hydrolysis & Salt Formation Reagent: Hydrochloric Acid Conditions: Room Temp, 4h Intermediate->Step2 End 6-Azaspiro[2.5]octan-4-one hydrochloride Step2->End

Caption: General synthetic workflow for 6-Azaspiro[2.5]octan-4-one hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq) and dry toluene.[3]

  • Addition of Reagents: Under a nitrogen atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (catalytic amount) to the stirred solution.[3] Following this, add polymethylhydrosiloxane (PMHS) as the reducing agent.

  • Chemoselective Reduction: Heat the reaction mixture to 60°C and stir for 24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Hydrolysis and Salt Formation: After cooling the reaction mixture to room temperature, carefully add hydrochloric acid.[3] Stir the mixture for an additional 4 hours at room temperature.

  • Work-up and Isolation: The resulting precipitate is collected by filtration, washed with a suitable solvent like diethyl ether or ethyl acetate to remove impurities, and then dried under vacuum to yield 6-azaspiro[2.5]octan-4-one hydrochloride as a solid.[12]

Causality and Experimental Choices:

  • The use of a titanium catalyst and a silane-based reducing agent allows for the chemoselective reduction of the nitriles to the corresponding amine without affecting other functional groups that might be present.

  • The final step of forming the hydrochloride salt not only purifies the compound but also significantly improves its stability and solubility, which is crucial for subsequent applications in aqueous media or for formulation studies.[1]

Protocol 2: Derivatization of the 6-Azaspiro[2.5]octan-4-one Scaffold for Library Synthesis

This protocol provides a general framework for creating a library of diverse molecules from the 6-azaspiro[2.5]octan-4-one core, enabling the exploration of structure-activity relationships.

Derivatization_Strategy cluster_N N-Functionalization cluster_C4 C4-Ketone Modification Core 6-Azaspiro[2.5]octan-4-one N_Alkylation Reductive Amination (R-CHO, NaBH(OAc)3) Core->N_Alkylation R-group at N N_Acylation Acylation (R-COCl, Base) Core->N_Acylation R-group at N C4_Reduction Reduction (NaBH4) Core->C4_Reduction Alcohol at C4 C4_Amination Reductive Amination (R-NH2, NaBH(OAc)3) Core->C4_Amination Amine at C4 Library Diverse Chemical Library N_Alkylation->Library N_Acylation->Library C4_Reduction->Library C4_Amination->Library

Caption: Strategy for derivatizing the 6-azaspiro[2.5]octan-4-one scaffold.

Step-by-Step Methodologies:

A. N-Functionalization (Example: Reductive Amination)

  • Reaction Setup: To a solution of 6-azaspiro[2.5]octan-4-one hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) to neutralize the hydrochloride.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise and continue stirring at room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. C4-Ketone Modification (Example: Reduction to Alcohol)

  • Protection of the Amine: If N-functionalization is not desired first, protect the secondary amine of 6-azaspiro[2.5]octan-4-one with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using Boc-anhydride and a base.

  • Reaction Setup: Dissolve the N-protected spirocycle (1.0 eq) in a protic solvent like methanol or ethanol.

  • Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction Monitoring and Work-up: Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the corresponding alcohol. The protecting group can then be removed if desired.

Self-Validating System and Trustworthiness:

Each protocol should be accompanied by rigorous analytical characterization of the products. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

By systematically applying these derivatization strategies and thoroughly characterizing the resulting compounds, researchers can efficiently build libraries of novel 6-azaspiro[2.5]octane derivatives for biological screening and advance the development of new therapeutic agents.

References

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. [Link]

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids | Organic Letters. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams - ScholarWorks @ UTRGV. [Link]

  • Synthesis of spirocyclic-bis-β-lactams-lactams 54 from four-component... - ResearchGate. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed. [Link]

  • (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride - PubChem. [Link]

  • 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. [Link]

  • EP2683706A1 - Oxaspiro [2.
  • Front Cover: Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery (Eur. J. Org. Chem. /2017) | Request PDF. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare. [Link]

  • Role of Drug Discovery in Central Nervous System Disorders - Semantic Scholar. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC. [Link]

  • Advances in CNS drug development - Research Outreach. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Rho KINASE INHIBITORS - European Patent Office - EP 1403255 A1. [Link]

  • Design and synthesis of a selective HPK1 inhibitor phosphate pro-drug, Az3201. [Link]

  • CNS Drugs Take Longer to Develop and Have Lower Success Rates than Other Drugs, According to the Tufts Center for the Study of Drug Development. [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

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Method

Using 6-Azaspiro[2.5]octan-4-one hydrochloride as a synthetic intermediate

An In-Depth Guide to the Application of 6-Azaspiro[2.5]octan-4-one hydrochloride as a Versatile Synthetic Intermediate For researchers, medicinal chemists, and professionals in drug development, the strategic selection o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 6-Azaspiro[2.5]octan-4-one hydrochloride as a Versatile Synthetic Intermediate

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among the scaffolds that have garnered significant interest is the spirocyclic framework, prized for its inherent three-dimensionality.[1][2] This structural rigidity can impart favorable pharmacological properties, including enhanced binding affinity, improved metabolic stability, and greater selectivity for biological targets.[3] 6-Azaspiro[2.5]octan-4-one hydrochloride has emerged as a particularly valuable intermediate, offering a unique combination of a rigid bicyclic core with versatile functional handles for chemical elaboration.

This guide provides a comprehensive overview of 6-Azaspiro[2.5]octan-4-one hydrochloride, from its fundamental properties and synthesis to detailed protocols for its application in the construction of complex, high-value molecules for drug discovery.

Compound Profile: Physicochemical and Structural Data

6-Azaspiro[2.5]octan-4-one hydrochloride is a bicyclic organic compound featuring a piperidone ring fused to a cyclopropane ring at a shared carbon atom.[3] The presence of a ketone at the 4-position and a secondary amine within the six-membered ring provides two key points for synthetic diversification. The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in various reaction media.[3]

PropertyValueSource
CAS Number 1408076-12-9[3]
Molecular Formula C₇H₁₂ClNO[4]
Molecular Weight 161.63 g/mol [3][4]
Appearance White to light yellow powder/crystal[5][6]
Purity Typically ≥97%[7]
Storage Sealed in dry, 2-8°C or refrigerated conditions[4][7]

Structural confirmation is typically achieved through standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS, to verify the spirocyclic framework and the formation of the hydrochloride salt.[3]

Synthesis of the Spirocyclic Core

The construction of the 6-azaspiro[2.5]octane skeleton is a critical first step. A common and effective strategy involves the chemoselective reduction and subsequent hydrolysis of a dinitrile precursor.[3][5] This approach provides a reliable route to the core structure, which can then be isolated as the hydrochloride salt.

A general synthetic workflow is outlined below:

Synthesis_Workflow A (1-cyanomethyl-cyclopropyl) -acetonitrile B Intermediate Spirocyclic Imine A->B  Chemoselective Reduction (e.g., H₂, Catalyst) C 6-Azaspiro[2.5]octan-4-one B->C  Acidic Hydrolysis (H₂O, H⁺) D 6-Azaspiro[2.5]octan-4-one hydrochloride C->D  Salt Formation (HCl)

Caption: General workflow for the synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride.

Protocol 1: Synthesis from (1-cyanomethyl-cyclopropyl)-acetonitrile

This protocol is a representative example based on established chemical principles for this transformation.[3][5]

Materials:

  • (1-cyanomethyl-cyclopropyl)-acetonitrile

  • Raney Nickel or alternative hydrogenation catalyst

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Hydrogenation: In a high-pressure reactor, suspend (1-cyanomethyl-cyclopropyl)-acetonitrile and a catalytic amount of Raney Nickel in methanol.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-70°C.

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases (monitor via pressure gauge), typically for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Hydrolysis & Salt Formation: Concentrate the filtrate under reduced pressure. To the resulting residue, add a 3M aqueous solution of HCl.

  • Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the intermediate imine and subsequent cyclization.

  • Isolation: Cool the solution to 0-5°C in an ice bath. The hydrochloride salt product may precipitate. If not, concentrate the solution under reduced pressure and triturate the residue with cold diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 6-Azaspiro[2.5]octan-4-one hydrochloride.

Characterization: The final product should be characterized by NMR and MS to confirm its structure and purity.

Application as a Synthetic Intermediate: Building Molecular Complexity

The true value of 6-Azaspiro[2.5]octan-4-one hydrochloride lies in its capacity to serve as a scaffold for building diverse and complex molecules. The secondary amine and the ketone are orthogonal functional groups that can be addressed with high selectivity.

Application A: Derivatization at the Nitrogen Atom

The secondary amine (N6) is a nucleophilic center readily available for a variety of coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[8]

N-Functionalization cluster_0 N-Functionalization Pathways A 6-Azaspiro[2.5]octan-4-one (Free Base) B N-Arylated Product A->B  Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Base) C N-Alkylated Product A->C  Reductive Amination (R-CHO, NaBH(OAc)₃)

Caption: Key synthetic routes for functionalizing the N6 position.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for coupling an aryl halide to the spirocyclic amine.

Materials:

  • 6-Azaspiro[2.5]octan-4-one hydrochloride

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Preparation: Convert 6-Azaspiro[2.5]octan-4-one hydrochloride to its free base by treating an aqueous solution with a base like NaHCO₃ and extracting with an organic solvent (e.g., dichloromethane). Dry and concentrate to obtain the free amine.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the free base (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (2.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110°C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated 6-azaspiro[2.5]octan-4-one derivative.

Application B: Derivatization at the Carbonyl Group

The ketone at C4 is an electrophilic center, perfect for reactions such as reductive amination, Wittig olefination, or Grignard additions. This allows for the introduction of a second point of diversity, crucial for exploring the structure-activity relationship (SAR) of a new chemical series.

Protocol 3: Diastereoselective Reductive Amination

This protocol details the conversion of the ketone to a secondary amine, introducing a new substituent.

Materials:

  • N-protected 6-Azaspiro[2.5]octan-4-one derivative (from Protocol 2)

  • Primary amine (e.g., benzylamine)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

  • Acetic acid (catalytic)

Procedure:

  • Reaction Setup: Dissolve the N-substituted 6-azaspiro[2.5]octan-4-one (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the primary amine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add the reducing agent, NaBH(OAc)₃ (1.5 eq), portion-wise to control any effervescence.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to isolate the N,N'-disubstituted 6-azaspiro[2.5]octane derivative. Note that this reaction may produce a mixture of diastereomers that may require chiral separation for specific biological applications.

Broader Significance in Medicinal Chemistry

The use of spirocyclic scaffolds like 6-azaspiro[2.5]octane is a key strategy in the "Escape from Flatland" paradigm in drug discovery, which advocates for moving away from flat, aromatic molecules towards more three-dimensional structures.[1][9] This approach often leads to compounds with improved physicochemical properties, such as increased solubility and reduced off-target toxicity.[9]

Derivatives of the 6-azaspiro[2.5]octane core have been investigated for various therapeutic targets:

  • Neuropharmacology: The rigid framework is ideal for designing ligands for receptors in the central nervous system. Chiral 6-azaspiro[2.5]octanes have been developed as potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders.[10]

  • Oncology: As a versatile scaffold, it is used to build libraries of compounds for screening against various protein kinases, which are critical targets in cancer therapy.[8]

  • Diabetes Management: The parent scaffold has been noted as a potential agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key player in glucose metabolism.[3]

Safety and Handling

As a laboratory chemical, 6-Azaspiro[2.5]octan-4-one hydrochloride requires careful handling.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4][7]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison control center or doctor if you feel unwell.[12]

By leveraging the unique structural features and versatile reactivity of 6-Azaspiro[2.5]octan-4-one hydrochloride, researchers can efficiently access novel, three-dimensional chemical matter, accelerating the discovery of next-generation therapeutics.

References

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry. 2017;23(48):11649-11653. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(14):5564. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. 2021;8(5):986-1033. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. 2023;25(39):7168-7173. [Link]

  • Spiro Compounds: Synthesis and Applic
  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. 2022;56:128479. [Link]

  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]

  • (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. PubChem. [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof.

Sources

Application

Application Notes and Protocols for the Derivatization of 6-Azaspiro[2.5]octan-4-one Hydrochloride

Introduction: The Strategic Value of the 6-Azaspiro[2.5]octane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 6-Azaspiro[2.5]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological and pharmacokinetic properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensional and conformationally restricted nature provides a unique structural framework that can enhance binding affinity and selectivity for biological targets.[1] Among these, the 6-azaspiro[2.5]octane framework has garnered significant attention, serving as a critical building block in the development of innovative therapeutics.

6-Azaspiro[2.5]octan-4-one hydrochloride (Figure 1) is a bifunctional scaffold featuring a secondary amine within a piperidone ring and a spiro-fused cyclopropane. This unique combination of a nucleophilic nitrogen and an electrophilic ketone offers two distinct points for chemical modification, making it an exceptionally versatile starting material for library synthesis and lead optimization. Its most notable application is as a core component in the development of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[1][2] The rigid spirocyclic structure is crucial for orienting substituents in a precise three-dimensional arrangement to achieve potent and selective receptor activation.

This guide provides a detailed exploration of key derivatization strategies for 6-azaspiro[2.5]octan-4-one hydrochloride, offering field-proven insights and step-by-step protocols for its functionalization. The methodologies discussed herein are designed to be robust and adaptable, enabling researchers to efficiently generate diverse libraries of novel compounds for drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the starting material is fundamental to successful reaction design and execution.

PropertyValueSource
CAS Number 1408076-12-9[3]
Molecular Formula C₇H₁₂ClNO[3]
Molecular Weight 161.63 g/mol [3]
Appearance White to off-white solidTypical
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneInferred from structure
Storage Sealed in dry, 2-8°C[3]

Core Derivatization Strategies and Protocols

The dual functionality of 6-azaspiro[2.5]octan-4-one allows for a modular approach to derivatization. Reactions can be directed at the secondary amine (N-functionalization) or the ketone (C4-functionalization). This section details validated protocols for these transformations.

Logical Flow of Derivatization

The hydrochloride salt form of the starting material necessitates a neutralization step, typically in situ, for reactions involving the secondary amine. The general workflow involves liberating the free amine, followed by the desired coupling reaction.

Derivatization_Workflow cluster_N_Func N-Functionalization Pathways cluster_C4_Func C4-Functionalization Pathways Start 6-Azaspiro[2.5]octan-4-one HCl Free_Amine In situ Neutralization (e.g., with Et3N, DIPEA) Start->Free_Amine C4_Functionalization C4-Functionalization Start->C4_Functionalization Reductive_Amination_C4 Reductive Amination Start->Reductive_Amination_C4 N_Functionalization N-Functionalization Free_Amine->N_Functionalization Acylation N-Acylation Free_Amine->Acylation Urea_Formation Urea Formation Free_Amine->Urea_Formation Reductive_Amination_N N-Alkylation (via Reductive Amination) Free_Amine->Reductive_Amination_N

Caption: General workflow for derivatizing 6-azaspiro[2.5]octan-4-one HCl.

N-Acylation: Synthesis of Amide Derivatives

Scientific Rationale: N-acylation is a fundamental transformation that converts the secondary amine into a stable, neutral amide. This reaction is crucial for introducing a wide variety of substituents via acyl chlorides, anhydrides, or activated carboxylic acids. The resulting amide bond can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets and its physicochemical properties.

Protocol 1: N-Acylation with Acyl Chloride

This protocol describes a standard procedure using an acyl chloride as the electrophile.

  • Materials:

    • 6-Azaspiro[2.5]octan-4-one hydrochloride

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Suspend 6-azaspiro[2.5]octan-4-one hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension to 0 °C in an ice bath.

    • Add Et₃N or DIPEA (2.2 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C to ensure complete formation of the free amine.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure N-acyl derivative.

Trustworthiness and Validation: The aqueous workup is designed to systematically remove unreacted starting materials and byproducts. The acid wash removes excess tertiary amine base, while the bicarbonate wash removes any unreacted acyl chloride (as the carboxylate salt) and acidic byproducts. Final purification ensures the isolation of a high-purity product, which should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Expected Characterization Data for N-Benzoyl-6-azaspiro[2.5]octan-4-one:

Data TypeExpected Observations
¹H NMR Appearance of aromatic protons (7.4-7.8 ppm). Shifts in the protons adjacent to the nitrogen due to the electron-withdrawing effect of the benzoyl group.
¹³C NMR Appearance of aromatic carbon signals and a new amide carbonyl signal (~170 ppm).
LC-MS A single major peak in the chromatogram with an [M+H]⁺ ion corresponding to the calculated exact mass of the product (C₁₄H₁₅NO₂).
Reductive Amination: Derivatization of the Ketone

Scientific Rationale: Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[4][5][6] It transforms the ketone at the C4 position into a secondary or tertiary amine by first forming an iminium ion intermediate with a primary or secondary amine, which is then reduced in situ. This reaction is highly valuable for introducing diversity and modulating the basicity and polarity of the final compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over ketones, and does not require strictly anhydrous conditions.[3]

Protocol 2: Reductive Amination with a Primary Amine

This protocol details the reaction with a primary amine to yield a C4-amino derivative.

  • Materials:

    • 6-Azaspiro[2.5]octan-4-one hydrochloride

    • Primary amine (e.g., benzylamine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a stirred suspension of 6-azaspiro[2.5]octan-4-one hydrochloride (1.0 eq) in DCE, add the primary amine (1.2 eq).

    • If the amine starting material is a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like DIPEA to liberate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation. A catalytic amount of acetic acid can be added to accelerate this step.[3]

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product via flash column chromatography, often using a gradient containing a small percentage of triethylamine or methanol in DCM to prevent streaking of the basic amine product on silica gel.

Expertise in Practice: The choice of solvent is critical; DCE is often preferred for its ability to solubilize a wide range of substrates and for generally faster reaction times.[3] The order of addition is important; pre-formation of the iminium ion before adding the reducing agent often leads to cleaner reactions and higher yields.

Urea Formation: N-Carbamoylation

Scientific Rationale: The urea functional group is a privileged motif in medicinal chemistry, known for its ability to form strong hydrogen bond networks with protein targets.[7] Synthesizing urea derivatives from the spirocyclic amine allows for the introduction of a diverse range of substituents that can probe specific interactions within a binding pocket. The most direct method involves the reaction of the free amine with an isocyanate.

Protocol 3: Urea Synthesis via Isocyanate Addition

This protocol outlines the straightforward synthesis of an N-substituted urea.

  • Materials:

    • 6-Azaspiro[2.5]octan-4-one hydrochloride

    • Isocyanate (e.g., phenyl isocyanate) (1.05 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Step-by-Step Methodology:

    • Suspend 6-azaspiro[2.5]octan-4-one hydrochloride (1.0 eq) in anhydrous THF or DCM.

    • Add DIPEA (2.2 eq) and stir the mixture at room temperature for 20-30 minutes to generate the free amine.

    • Add the isocyanate (1.05 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 1-3 hours. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC or LC-MS.

    • If a precipitate forms, collect the product by vacuum filtration and wash with the reaction solvent followed by a non-polar solvent like diethyl ether or hexanes.

    • If no precipitate forms, concentrate the reaction mixture in vacuo.

    • Purify the crude product by trituration with diethyl ether, recrystallization, or flash column chromatography to afford the pure urea derivative.

Causality Behind Choices: The use of a slight excess of the isocyanate ensures full conversion of the valuable spirocycle. The reaction is typically fast and clean, often requiring minimal purification. The choice of solvent depends on the solubility of the starting materials and the final product.

Sources

Method

Application Note: Fragment-Based Screening and In Vitro Assay Design Using the Spirocyclic Scaffold 6-Azaspiro[2.5]octan-4-one Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Advanced Protocol & Technical Guide Executive Summary & Scientific Rationale In modern Fragment-Based Drug Discovery (FBDD...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Advanced Protocol & Technical Guide

Executive Summary & Scientific Rationale

In modern Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry is actively shifting away from flat, sp²-hybridized heteroaromatics toward three-dimensional, sp³-rich scaffolds to "escape from flatland"[1][2]. 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS: 1408076-12-9) is a prime example of a conformationally rigid, high-Fsp³ building block. Featuring a six-membered azaspiro ring fused to a cyclopropane ring with an adjacent ketone, this small molecule (MW 161.63 g/mol ) provides a unique vector for probing protein binding pockets[3][4].

While some commercial chemical databases erroneously auto-annotate this bare fragment as a direct, potent Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist[3][5], structural biology and patent literature accurately define its role as a critical synthetic intermediate and fragment screening hit. It is heavily utilized in the synthesis of highly selective Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases[6].

This application note provides a comprehensive, self-validating experimental framework for evaluating 6-Azaspiro[2.5]octan-4-one hydrochloride in primary in vitro biochemical and biophysical assays.

Experimental Workflows & Logic

FBDD_Workflow A Fragment Library Prep (6-Azaspiro[2.5]octan-4-one HCl) B Primary Biophysical Screen (SPR / NMR) A->B C Orthogonal Validation (High-Conc. TR-FRET) B->C D Structural Biology (X-ray Crystallography) C->D E Hit-to-Lead Elaboration (JAK3/BTK Inhibitors) D->E

Caption: Fragment-Based Drug Discovery (FBDD) workflow for spirocyclic scaffolds.

The Causality of Assay Design for Fragments

When screening low-molecular-weight fragments like 6-Azaspiro[2.5]octan-4-one, the primary challenge is achieving sufficient assay sensitivity to detect weak interactions (typically Kd​ in the 10 µM to 5 mM range) without causing solvent-induced protein denaturation.

  • Salt Selection: The hydrochloride salt form is specifically chosen to enhance aqueous solubility[3], which is critical because fragments must be dosed at high concentrations (up to 5 mM) in aqueous buffers.

  • Solvent Constraints: High compound concentrations necessitate higher DMSO carryover (often 2% to 5%). Therefore, DMSO solvent correction and protein tolerance pre-screens are non-negotiable steps to prevent artifactual data.

Step-by-Step Methodologies

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for fragment screening because it detects binding in real-time without labels, capturing the characteristically fast on/off rates of small spirocycles.

Materials:

  • Sensor Chip CM5 (Cytiva)

  • Recombinant JAK3 Kinase Domain (Target)

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO .

Step-by-Step Procedure:

  • Target Immobilization: Activate the CM5 chip using standard amine coupling (EDC/NHS). Inject JAK3 kinase domain diluted in 10 mM sodium acetate (pH 5.5) to achieve an immobilization level of 3,000–4,000 Response Units (RU). Causality: High density is required to generate a detectable signal for a low-MW fragment.

  • Solvent Correction Curve (Critical Step): Prepare a DMSO calibration series ranging from 4.0% to 6.0% DMSO in running buffer. Inject across all flow cells. Causality: Bulk refractive index changes caused by slight DMSO mismatches between the sample and running buffer will mask the tiny fragment binding signal. This curve allows the software to subtract bulk solvent effects.

  • Analyte Preparation: Dissolve 6-Azaspiro[2.5]octan-4-one hydrochloride in 100% DMSO to a 100 mM stock. Dilute into running buffer to create a dose-response series (3.125 µM to 2 mM), maintaining exactly 5% DMSO in all samples.

  • Injection & Kinetics: Inject analytes at a high flow rate of 50 µL/min for 30 seconds, followed by a 60-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring that the rapid kinetics of the spirocycle are accurately measured.

  • Data Analysis: Double-reference the data (subtract reference flow cell and blank buffer injections). Fit to a 1:1 steady-state affinity model to determine the Kd​ .

Protocol 2: In Vitro Cytotoxicity Profiling (Counter-Screen)

Before advancing a fragment for chemical elaboration, its baseline cellular toxicity must be established to ensure the scaffold itself is not inherently cytotoxic.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells at 1,000 cells/well in a 384-well white opaque plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 6-Azaspiro[2.5]octan-4-one HCl (10-point dose-response, top concentration 1 mM) into the assay plate. Include 1% DMSO as a vehicle control and 10 µM Staurosporine as a positive kill control.

  • Incubation: Incubate for 48 hours.

  • Detection: Add 10 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate cell viability relative to the DMSO control. Self-Validation: The Z'-factor of the plate must be >0.5 (calculated between DMSO and Staurosporine controls) for the data to be accepted.

Downstream Application: Kinase Targeting

Once binding is confirmed, the ketone group at position 4 and the secondary amine at position 6 of the spirocycle serve as synthetic handles. As detailed in patent WO2021147953A1, this scaffold is reacted with CbzCl and further elaborated into pyrimido-derivatives that act as potent JAK3 inhibitors[6].

JAK3_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase (Target) Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Nucleus Gene Transcription (Autoimmune Response) STAT->Nucleus Inhibitor Spirocyclic Derivative (JAK3 Inhibitor) Inhibitor->JAK3

Caption: JAK3/STAT signaling pathway targeted by 6-Azaspiro[2.5]octan-4-one derivatives.

Quantitative Data Presentation

To evaluate the quality of the 6-Azaspiro[2.5]octan-4-one scaffold as a starting point, researchers must calculate specific ligand metrics. The table below summarizes the expected profile of this fragment during primary screening.

ParameterExpected Range for Fragments6-Azaspiro[2.5]octan-4-one ProfileStrategic Implication for Hit-to-Lead
Molecular Weight (MW) < 300 g/mol 161.63 g/mol (HCl salt)Excellent size for elaboration; allows addition of functional groups without exceeding Lipinski's limits.
Affinity ( Kd​ ) 10 µM – 5 mM~100 µM – 2 mM (Target dependent)Requires high-concentration assays (SPR/NMR). Weak baseline affinity is normal.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom~0.35 – 0.42High LE indicates the spirocycle forms highly efficient, specific interactions with the target pocket.
Fraction sp³ (Fsp³) > 0.40.85Highly 3D structure; reduces promiscuous binding associated with flat aromatic fragments.
Cytotoxicity (CC₅₀) > 500 µM> 1 mM (Typically inert)Scaffold is non-toxic, providing a clean background for synthesizing targeted inhibitors.

References

  • Google Patents (WO2021147953A1).Pyrimido five-membered ring derivative and application thereof.
  • FCH Group. Fragment Libraries (High Fsp3 & Spirocyclic). Retrieved from:[Link]

  • ResearchGate. Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Azaspiro[2.5]octan-4-one Hydrochloride

Welcome to the technical support center dedicated to the synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in achieving optimal yields and purity for this valuable spirocyclic scaffold. As a key intermediate in medicinal chemistry, particularly for developing therapeutics targeting conditions like diabetes, its efficient synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 6-Azaspiro[2.5]octan-4-one hydrochloride.

Q1: What are the primary synthetic routes to 6-Azaspiro[2.5]octan-4-one hydrochloride?

There are two predominant strategies for constructing the 6-azaspiro[2.5]octane core:

  • Reductive Cyclization of a Dinitrile Precursor: This is a widely cited method that typically begins with (1-cyanomethyl-cyclopropyl)-acetonitrile. The core of this process involves the chemoselective reduction of one or both nitrile groups, which then facilitates an intramolecular cyclization to form the piperidone ring. This is often followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the final salt.[1][2] Key advantages include the availability of the starting dinitrile and a convergent approach to the spirocyclic core.

  • Intramolecular Cyclization of Amine/Ketone Precursors: An alternative approach involves the cyclization of a pre-formed linear precursor containing the necessary amine and ketone (or a precursor like an alcohol) functionalities.[1] This spiroannulation is typically promoted under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which catalyze the ring closure.[1]

Q2: My overall yield is consistently below 30%. What are the most critical factors I should investigate first?

Low yields in spirocyclization reactions are a common issue stemming from several potential factors.[3] A systematic approach is crucial. Begin by investigating these primary areas:

  • Reaction Completion: Is your starting material being fully consumed? Monitor the reaction closely using TLC, LC-MS, or ¹H NMR.[3]

  • Purity of Reagents: Are your starting materials, solvents, and catalysts free from impurities? Acidic or basic impurities can neutralize catalysts or promote side reactions.[4]

  • Atmospheric Control: Is your reaction sensitive to air or moisture? Many organometallic catalysts and intermediates in amine synthesis are.[4] Conducting reactions under an inert atmosphere (Nitrogen or Argon) is often essential.

  • Workup & Purification Losses: Are you losing a significant amount of product during extraction or chromatography? The hydrochloride salt can have partial solubility in aqueous layers, and the free base can be volatile or prone to degradation on silica.[3]

Q3: I'm observing multiple spots on my TLC/LC-MS analysis of the crude product. What are the likely side products?

The formation of multiple byproducts often points to incomplete reactions, side reactions, or decomposition. Common culprits include:

  • Incompletely Cyclized Intermediate: The linear amino-nitrile or amino-ketone precursor may remain if cyclization is not complete.

  • Over-reduction Products: If using strong reducing agents like lithium aluminum hydride, the ketone moiety could be reduced to an alcohol, resulting in 6-Azaspiro[2.5]octan-4-ol.[1][5]

  • Polymerization/Decomposition: Under overly harsh acidic or thermal conditions, starting materials or the product can degrade or polymerize.[3]

  • Hydrolysis of Dinitrile: In the dinitrile route, one nitrile group might hydrolyze to a carboxylic acid or amide without subsequent reduction and cyclization.

Q4: How critical is the purity of the starting materials and reagents, especially the solvent?

It is absolutely critical. The success of this synthesis, particularly when employing sensitive catalysts like titanium(IV) isopropoxide, hinges on the purity of all components.[2][4]

  • Solvents: Traces of water in solvents like toluene or THF can quench catalysts and reagents. It is imperative to use rigorously dried solvents.[4]

  • Starting Materials: Impurities in the starting dinitrile or amine precursor can lead to irreversible catalyst inhibition or the formation of difficult-to-remove side products.[4] It is highly recommended to verify the purity of starting materials by ¹H NMR or GC-MS before use.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Yield Improvement

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low Conversion of Starting Material (Incomplete Reaction)

An incomplete reaction is a frequent cause of low yields.[3] If you observe significant amounts of starting material after the recommended reaction time, consider the following.

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity Run a small-scale control reaction with a fresh batch of catalyst. For organocatalysts, check for decomposition via ¹H NMR.[4]Ensure the catalyst is fresh and handled under appropriate inert conditions.[3] If necessary, consider increasing the catalyst loading in small increments (e.g., from 10 mol% to 15 mol%).
Suboptimal Temperature Monitor the internal reaction temperature.Gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as higher temperatures can also promote decomposition.[3] For the dinitrile reduction, a temperature of 60°C is often cited.[2]
Insufficient Reaction Time Take aliquots from the reaction mixture at regular intervals (e.g., every 4-6 hours) and analyze by TLC or LC-MS to track the disappearance of starting material.Extend the reaction time. Some spirocyclizations can be slow and may require 24 hours or longer to reach completion.[2]
Poor Solvent Choice The solubility of reagents and intermediates can dramatically affect reaction rates.Perform a solvent screen with a small set of anhydrous solvents of varying polarity (e.g., Toluene, Dioxane, THF, DCM).[3]
Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_catalyst Verify Catalyst Activity (Use Fresh Batch) start->check_catalyst is_active Is Catalyst Active? check_catalyst->is_active increase_loading Increase Catalyst Loading (e.g., 10% -> 15%) is_active->increase_loading No optimize_temp Optimize Temperature (Increase in 5-10°C increments) is_active->optimize_temp Yes increase_loading->optimize_temp optimize_time Extend Reaction Time (Monitor by TLC/LC-MS) optimize_temp->optimize_time solvent_screen Perform Solvent Screen (Toluene, THF, Dioxane) optimize_time->solvent_screen end_point Re-run Reaction with Optimized Conditions solvent_screen->end_point

Caption: Decision tree for addressing low starting material conversion.

Issue 2: Significant Product Loss During Workup and Purification

Even with high reaction conversion, substantial product loss can occur during the isolation and purification stages.[3]

Potential Causes & Solutions

  • Inefficient Extraction:

    • Problem: 6-Azaspiro[2.5]octan-4-one, especially as the hydrochloride salt, may have some solubility in the aqueous phase. The free base can also be lost if the pH is not optimal.

    • Solution: Before extraction, ensure the aqueous layer is basified (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) to convert the salt to the free base, which is more soluble in organic solvents. Extract multiple times (e.g., 3-4x) with a suitable solvent like dichloromethane or ethyl acetate. To check for losses, acidify a small sample of the aqueous layer after extraction and analyze by LC-MS.

  • Degradation during Chromatography:

    • Problem: The spirocyclic amine can be sensitive to acidic silica gel, leading to streaking and decomposition on the column.

    • Solution: Deactivate the silica gel before use by flushing the column with a solvent mixture containing a small amount of a volatile base, such as 0.5-1% triethylamine in the eluent. This neutralizes acidic sites and improves recovery.

  • Difficulty with Crystallization/Precipitation of the Hydrochloride Salt:

    • Problem: The final salt may not precipitate cleanly, or it may form an oil, leading to low recovery of a solid product.

    • Solution: After purification of the free base, dissolve it in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring vigorously. If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the mixture to 0-4°C can also promote crystallization.

Optimized Workup & Salt Formation Protocol
  • Quench Reaction: Carefully quench the reaction mixture, often by pouring it into a cold, saturated NaHCO₃ solution.

  • Basify: Adjust the pH of the aqueous layer to >10 using 2M NaOH. Confirm with pH paper.

  • Extract: Extract the aqueous layer 3-4 times with dichloromethane (DCM).

  • Combine & Dry: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify Free Base: Purify the crude free base via flash column chromatography using a gradient elution (e.g., 0-10% MeOH in DCM) with 0.5% triethylamine added to the mobile phase.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Isolate: Stir the resulting slurry for 1-2 hours at room temperature, then filter the solid. Wash the filter cake with cold diethyl ether and dry under high vacuum to obtain the hydrochloride salt.

Section 3: Key Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis via the dinitrile route, which is a common and effective method.[1][2]

Protocol 1: Synthesis via Reductive Cyclization of (1-cyanomethyl-cyclopropyl)-acetonitrile

This protocol is adapted from literature procedures and emphasizes conditions for maximizing yield.[2]

Materials:

  • (1-cyanomethyl-cyclopropyl)-acetonitrile

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Toluene

  • Hydrochloric acid (e.g., 4M in Dioxane)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq).

  • Add Solvent & Catalyst: Under a positive pressure of nitrogen, add anhydrous toluene (approx. 0.2 M concentration). Add Titanium(IV) isopropoxide (0.1 - 0.2 eq) via syringe.

  • Heating & Reduction: Heat the reaction mixture to 60°C and stir for 24 hours.[2] Monitor the reaction progress by taking aliquots and analyzing via LC-MS or GC-MS.

  • Hydrolysis & Salt Formation: After cooling to room temperature, slowly add hydrochloric acid (e.g., 4M in Dioxane, 2.0-3.0 eq) to the reaction mixture.

  • Stirring: Stir the mixture vigorously at room temperature for an additional 4-6 hours.[2] A precipitate should form.

  • Isolation: Isolate the crude product by filtration. Wash the solid with cold toluene and then diethyl ether.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve ≥95% purity.[1]

General Synthesis and Troubleshooting Workflow

Sources

Optimization

6-Azaspiro[2.5]octan-4-one hydrochloride stability and storage conditions

Technical Support Center: 6-Azaspiro[1]octan-4-one Hydrochloride Comprehensive Troubleshooting, Stability, and Storage Guide Executive Summary & Chemical Profile 6-Azaspiro[1]octan-4-one hydrochloride (CAS: 1408076-12-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Azaspiro[1]octan-4-one Hydrochloride

Comprehensive Troubleshooting, Stability, and Storage Guide

Executive Summary & Chemical Profile

6-Azaspiro[1]octan-4-one hydrochloride (CAS: 1408076-12-9) is a bicyclic organic compound featuring a highly rigid spirocyclic scaffold[2]. It is a critical precursor in medicinal chemistry, frequently utilized in the synthesis of neuroactive compounds, kinase inhibitors, and glucagon-like peptide-1 receptor (GLP-1R) agonists[2].

The compound's architecture dictates its handling requirements: the ketone group at position 4 introduces electrophilic reactivity, while the hydrochloride salt formulation significantly enhances aqueous solubility[2]. However, this exact combination of an electrophilic center and a hygroscopic salt makes the compound uniquely susceptible to moisture-driven hydrolytic degradation if storage protocols are not strictly followed[2].

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A1: The compound must be stored sealed in a dry environment at 2-8°C [3]. Causality: The hydrochloride salt renders the powder highly hygroscopic. If exposed to ambient moisture, water molecules are absorbed into the crystal lattice. These water molecules act as nucleophiles, attacking the electrophilic ketone at position 4, which catalyzes hydrolytic ring-opening and irreversible degradation[2].

Q2: Can I prepare bulk aqueous stock solutions for long-term storage? A2: No. Aqueous solutions are highly susceptible to pH-dependent hydrolysis over time[2]. Causality: In aqueous media, especially at pH extremes (tested across pH 1–9), the spirocyclic ketone is vulnerable to hydration and subsequent cleavage[2]. Aqueous solutions must be prepared fresh daily. For long-term liquid storage, dissolve the compound in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C.

Q3: Why does my batch appear "sticky" or clumped after a few weeks of use? A3: This is a classic sign of deliquescence. The HCl salt rapidly absorbs atmospheric moisture if the vial is opened while cold. Causality: Condensation forms rapidly on cold surfaces. Opening a 2-8°C vial in a humid laboratory instantly introduces moisture, altering the crystal structure and accelerating degradation[2]. Always equilibrate the vial to room temperature in a desiccator before opening.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexplained peak splitting or secondary peaks in HPLC analysis.
  • Root Cause: Hydrolytic degradation. The C4 ketone has undergone nucleophilic attack, resulting in degradation products (e.g., ring-cleaved derivatives) that elute at different retention times[2].

  • Resolution:

    • Perform a Karl Fischer titration to verify if the moisture content of your solid stock has exceeded 1.0%.

    • Discard heavily degraded stock, as the structural integrity required for target binding is compromised[2].

    • For future batches, implement a strict cold-chain and desiccant-based storage protocol[3].

Issue 2: Inconsistent biological assay results (e.g., erratic GLP-1R agonist activity).
  • Root Cause: Loss of the intact spirocyclic structure. The conformational rigidity required for target binding selectivity and metabolic stability is lost when the ring undergoes hydrolytic cleavage[2].

  • Resolution: Validate the structural integrity of the working stock using Nuclear Magnetic Resonance (NMR) spectroscopy or HPLC prior to running high-value biological assays[2].

Quantitative Data Summaries

The following table synthesizes the expected stability profile of 6-Azaspiro[1]octan-4-one hydrochloride across various environmental conditions.

Storage ConditionDurationExpected Purity (HPLC)Moisture Content (KF)Recommendation
2-8°C, Desiccated 12 Months> 98.0%< 0.5%Optimal long-term storage [3].
25°C, Ambient RH 1 Month95.0 - 97.0%1.0 - 2.5%Acceptable only for short-term handling.
40°C, 75% RH 6 Months< 90.0%> 4.0%Accelerated degradation; avoid[2].
Aqueous Solution 48 HoursVariable (pH dependent)N/APrepare fresh daily[2].

Experimental Protocols: Stability Validation

Protocol 1: Accelerated Stability Testing (40°C / 75% RH)

To characterize the stability of the compound under stress conditions and identify hydrolytic degradation pathways[2]:

  • Sample Preparation: Weigh 50 mg of 6-Azaspiro[1]octan-4-one hydrochloride into open glass vials to simulate worst-case environmental exposure.

  • Incubation: Place the vials in a calibrated environmental chamber set to 40°C and 75% Relative Humidity (RH) for up to 6 months[2].

  • Sampling: Pull samples at 0, 1, 3, and 6-month intervals.

  • HPLC Analysis (Self-Validating System):

    • System Suitability Check: Inject a standard mix of the intact compound and a known degradation standard. Proceed only if the resolution factor (Rs) between the intact peak and the degradation peak is > 2.0.

    • Measurement: Dissolve the pulled sample in an anhydrous mobile phase and inject. Monitor the emergence of degradation peaks to quantify purity loss[2].

Protocol 2: Karl Fischer Titration for Moisture Uptake

Because the hydrochloride salt is hygroscopic, tracking moisture uptake is critical[2].

  • System Blanking (Self-Validating System): Perform a blank titration using only the anhydrous methanol solvent in the titration vessel. The background drift must stabilize below 10 µ g/min before proceeding.

  • Sample Addition: Rapidly transfer 20-30 mg of the compound into the titration vessel to minimize atmospheric exposure during handling.

  • Titration: Titrate with a standardized Karl Fischer reagent until the electrometric endpoint is reached.

  • Data Analysis: Calculate the moisture percentage. A result >1.0% indicates improper storage and a high risk of impending hydrolytic degradation.

Mechanistic Diagram

StabilityWorkflow A 6-Azaspirooctan-4-one HCl (Intact Compound) B High Humidity / Heat (>60% RH, >8°C) A->B Improper Storage F Stability Validation (HPLC, KF Titration, XRD) A->F Routine QC C Hygroscopic Moisture Uptake (Driven by HCl Salt) B->C Absorption D Nucleophilic Attack (Electrophilic Ketone at C4) C->D Solvation & Catalysis E Hydrolytic Degradation (Ring Opening/Cleavage) D->E Structural Cleavage E->F Degradation Detection

Degradation pathway and stability monitoring workflow for 6-Azaspiro[1]octan-4-one HCl.

References

  • National Center for Biotechnology Information. "6-Azaspiro[1]octan-4-one hydrochloride | C7H12ClNO | CID 72207845". PubChem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 6-Azaspiro[2.5]octan-4-one Hydrochloride

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of 6-Azaspiro[2.5]octan-4-one hydrochloride. As a polar, ba...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of 6-Azaspiro[2.5]octan-4-one hydrochloride. As a polar, basic spirocyclic amine salt, this compound presents unique challenges that standard reversed-phase methods often fail to overcome. This document explains the scientific principles behind these challenges and offers robust, field-proven solutions to guide researchers toward successful purification.

Section 1: Understanding the Analyte - The Root of the Challenge

Effective troubleshooting begins with a fundamental understanding of the molecule's physicochemical properties. 6-Azaspiro[2.5]octan-4-one hydrochloride is a small molecule whose structure dictates its chromatographic behavior. Its key properties are summarized below.

PropertyValue / DescriptionChromatographic Implication
Molecular Weight 161.63 g/mol [1][2]Small molecule, suitable for a wide range of column particle sizes.
Structure Spirocyclic secondary amine with a ketone group; supplied as a hydrochloride salt.[1][3]The amine group is basic, and the overall structure is polar. The hydrochloride salt form enhances aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]Indicates significant polarity, predicting poor retention in standard reversed-phase chromatography.
Predicted LogP 0.75[2]A low LogP value confirms the compound's hydrophilic (polar) nature.
Chemical Nature Basic Compound (Amine)Highly susceptible to ionic interactions with residual acidic silanols on silica-based stationary phases, leading to poor peak shape (tailing).[4]

The combination of high polarity and a basic functional group makes this compound a challenging candidate for traditional reversed-phase (RP) HPLC. The following sections address the common problems arising from these properties and provide systematic solutions.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the purification of 6-Azaspiro[2.5]octan-4-one hydrochloride in a direct question-and-answer format.

Q1: I'm injecting my sample on a C18 column, but the peak is eluting at or near the solvent front (void volume). Why is there no retention?

A: This is the most common issue and is a direct result of the analyte's high polarity. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[5][6] 6-Azaspiro[2.5]octan-4-one hydrochloride is a highly polar molecule (LogP < 1.0) and has insufficient hydrophobicity to interact with the C18 phase.[2] Consequently, it is repelled by the stationary phase and swept through the column with the polar mobile phase, eluting unretained. Standard C18 columns are often unsuitable for such hydrophilic compounds.

Q2: My peak is retained slightly, but it shows severe tailing and is very broad. What is causing the poor peak shape?

A: This is a classic sign of secondary interactions, specifically between the basic amine group on your compound and acidic silanol groups on the silica surface of the HPLC column.[4][7] Even on high-purity silica, some residual silanols exist. At typical mobile phase pH values (3-7), these silanols can be deprotonated (negatively charged), creating strong, undesirable ionic interactions with your protonated (positively charged) basic analyte. This causes a portion of the analyte molecules to "stick" to the column, resulting in a tailed or asymmetric peak.

Q3: I am seeing a split, shouldered, or distorted peak. What could be the cause?

A: Peak splitting for a hydrochloride salt often points to an issue with the mobile phase buffer. When you inject the hydrochloride salt into a mobile phase with insufficient buffer capacity, you create a local pH environment within the injection band that is different from the bulk mobile phase. This pH mismatch can cause the analyte to exist in multiple ionization states (e.g., free base and protonated salt) as it travels through the column, leading to a split or distorted peak. To resolve this, ensure your mobile phase contains an adequate concentration of a suitable buffer (e.g., 20-50 mM ammonium formate or acetate) to maintain a consistent pH.

Q4: Given these issues, what is the best chromatographic mode for purifying this compound?

A: For a polar basic compound like 6-Azaspiro[2.5]octan-4-one hydrochloride, you should move away from standard reversed-phase chromatography. The two most recommended and robust approaches are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating highly polar compounds.[8][9][10] It utilizes a polar stationary phase and a high-organic mobile phase, offering a completely different and more effective retention mechanism.[11][12]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with dual functionalities, such as reversed-phase and ion-exchange.[13][14][15] This allows for multiple, controllable retention mechanisms on a single column and is excellent for separating compounds with diverse polarities and ionic states.[16]

Section 3: Advanced Troubleshooting & Method Development Strategies

This section provides detailed protocols for the recommended chromatographic modes.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Recommended Approach

HILIC works by partitioning the polar analyte between a water-enriched layer adsorbed onto the polar stationary phase and a bulk mobile phase high in organic solvent.[9][11] This provides excellent retention for compounds that are unretained in RP-HPLC.

  • Column Selection: Choose a HILIC stationary phase. Good starting points include columns with amide, diol, or bare silica functionalities. Amide phases are often a robust first choice.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to 4.5 with acetic acid).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to 4.5 with acetic acid).

    • Rationale: Acetonitrile is the primary solvent in HILIC. The buffer (ammonium acetate) is critical for ensuring good peak shape and consistent ionization of the basic analyte.

  • Sample Preparation: Dissolve the 6-Azaspiro[2.5]octan-4-one hydrochloride sample in a solvent that mimics the initial mobile phase conditions (e.g., 90% acetonitrile). Injecting in a purely aqueous solvent can cause severe peak distortion.[17]

  • Gradient Elution: Run a scouting gradient to determine the elution profile.

ParameterRecommended SettingRationale & Notes
Column Amide-based HILIC, 150 x 4.6 mm, 5 µmProvides robust retention and good peak shape for polar bases.
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate, pH 4.5High organic content for retention. Buffer controls ionization.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate, pH 4.5Increasing aqueous content elutes the compound.
Gradient 0-100% B over 15 minutesA broad scouting gradient to find the elution point.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 5-10 µLKeep volume low to minimize solvent mismatch effects.
Detection UV at 210 nm (for the ketone) or CAD/ELSD/MSThe ketone chromophore is weak; universal detectors are ideal.
Strategy 2: Mixed-Mode Chromatography (MMC) - A Powerful Alternative

MMC columns utilize both hydrophobic and ion-exchange retention mechanisms, providing exceptional selectivity.[14][15] For this analyte, a column with reversed-phase and cation-exchange properties would be ideal.

  • Column Selection: Choose a mixed-mode column with both C18 and cation-exchange (e.g., sulfonate) functionalities.

  • Mobile Phase Preparation:

    • Solvent A: Water with 20 mM Ammonium Formate (adjust pH to 3.0 with formic acid).

    • Solvent B: Acetonitrile.

    • Rationale: The low pH ensures the analyte is fully protonated for strong cation-exchange interaction, while the buffer salt concentration modulates this interaction. The organic solvent (acetonitrile) controls the reversed-phase retention.

  • Gradient Elution: Run a gradient from low to high organic content.

ParameterRecommended SettingRationale & Notes
Column Mixed-Mode RP/Cation-Exchange, 150 x 4.6 mm, 5 µmProvides dual retention mechanisms for enhanced selectivity.
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0Aqueous phase with buffer to control ion-exchange.
Mobile Phase B AcetonitrileOrganic phase to control hydrophobic retention.
Gradient 5-95% B over 20 minutesAdjust organic content to elute based on hydrophobicity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and efficiency.
Section 4: Visual Troubleshooting Workflow

When an issue arises, a logical workflow can quickly identify the root cause and solution. The following diagram outlines a systematic approach to troubleshooting the purification of 6-Azaspiro[2.5]octan-4-one hydrochloride.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for 6-Azaspiro[2.5]octan-4-one HCl Problem Problem Observed NoRetention No Retention / Elution at Void Problem->NoRetention BadShape Poor Peak Shape (Tailing) Problem->BadShape SplitPeak Split or Distorted Peak Problem->SplitPeak Cause1 Cause: Analyte too polar for RP mode NoRetention->Cause1 Likely on C18 Cause2 Cause: Secondary interaction with silanols BadShape->Cause2 Analyte is basic Cause3 Cause: Insufficient mobile phase buffering SplitPeak->Cause3 Analyte is a salt Solution1 Solution: Switch to HILIC or Mixed-Mode Chromatography Cause1->Solution1 Solution2 Solution 1: Use HILIC/MMC to avoid silanols. Solution 2 (RP): Use low pH (2.5-3.0) and a buffer. Cause2->Solution2 Solution3 Solution: Increase buffer concentration (e.g., 20-50 mM) in mobile phase. Cause3->Solution3

Caption: A decision tree for troubleshooting common HPLC purification issues.

References
  • Benchchem. A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem. Accessed March 7, 2024.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Dr. Maisch GmbH. HILIC. Dr. Maisch. Accessed March 7, 2024. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Accessed March 7, 2024. [Link]

  • PolyLC Inc. HILIC Columns for Polar Separations. PolyLC. Accessed March 7, 2024. [Link]

  • LCGC International. What You Need to Know About HILIC. LCGC International. Accessed March 7, 2024. [Link]

  • SIELC Technologies. Evolution of Mixed-Mode Chromatography. SIELC. Accessed March 7, 2024. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. LCGC International. Accessed March 7, 2024. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. SIELC. Accessed March 7, 2024. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Accessed March 7, 2024. [Link]

  • PubChem. (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • Chromedia. HPLC Troubleshooting Guide. Chromedia. Accessed March 7, 2024. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Accessed March 7, 2024. [Link]

  • Wikipedia. Reversed-phase chromatography. Wikipedia. Accessed March 7, 2024. [Link]

  • Waters Corporation. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation. Accessed March 7, 2024. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex. Accessed March 7, 2024. [Link]

  • MAC-MOD Analytical. HPLC Troubleshooting Guide. MAC-MOD Analytical. Accessed March 7, 2024. [Link]

  • MDPI. Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment. MDPI. Accessed March 7, 2024. [Link]

  • University of Athens. HPLC Troubleshooting Guide. University of Athens. Accessed March 7, 2024. [Link]

  • ResearchGate. HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. ResearchGate. Accessed March 7, 2024. [Link]

  • Gazi University. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Gazi University Journal of Science. Accessed March 7, 2024. [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Accessed March 7, 2024. [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. Chromatography Forum. Accessed March 7, 2024. [Link]

  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Accessed March 7, 2024. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Accessed March 7, 2024. [Link]

  • PubMed. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Accessed March 7, 2024. [Link]

  • LookChem. Factory Supply Industrial Grade 6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 with Best Price. LookChem. Accessed March 7, 2024. [Link]

  • JoVE. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Journal of Visualized Experiments. Accessed March 7, 2024. [Link]

  • Plu.mx. Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. Plu.mx. Accessed March 7, 2024. [Link]

  • Medium. Common Problems in HPLC Method Development. Medium. Accessed March 7, 2024. [Link]

  • JETIR. HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. Accessed March 7, 2024. [Link]

Sources

Optimization

Technical Support Center: Purity Confirmation for 6-Azaspiro[2.5]octan-4-one Hydrochloride

Welcome to the Analytical Troubleshooting and Technical Support Guide for 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS: 1408076-12-9). This compound features a rigid spirocyclic scaffold with a six-membered azaspiro rin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting and Technical Support Guide for 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS: 1408076-12-9). This compound features a rigid spirocyclic scaffold with a six-membered azaspiro ring fused to a five-membered ring, making it a highly valued intermediate in medicinal chemistry for synthesizing GLP-1R agonists and kinase inhibitors[1].

Due to its unique structural properties—specifically the lack of a strong UV chromophore, the electrophilic ketone group, and its formulation as a hygroscopic hydrochloride salt—standard purity assays often yield misleading results. This guide provides self-validating protocols and causality-driven troubleshooting to ensure absolute scientific integrity in your analytical workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my HPLC-UV assay showing variable peak areas and poor mass balance for 6-Azaspiro[2.5]octan-4-one? Causality: 6-Azaspiro[2.5]octan-4-one lacks an extended conjugated π -system. Relying on standard UV detection (e.g., 254 nm) results in extreme insensitivity and baseline noise, leading to inaccurate integration and artificially inflated purity values if impurities possess stronger chromophores. Solution: Do not rely solely on UV detection. Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) or use a Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) . These mass-based detectors provide a universal response independent of chromophores, ensuring that the analytical procedure is fit for its intended purpose as mandated by 2[2].

Q2: How do I resolve severe peak tailing during chromatographic purity assessment? Causality: The basic secondary amine in the azaspiro ring interacts strongly with residual acidic silanols on standard silica-based HPLC columns. Because the compound is a hydrochloride salt, it dissociates in the mobile phase, leaving the protonated amine free to undergo secondary ion-exchange interactions. Solution: Buffer the mobile phase aggressively. Use an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) at low pH (pH ~2.0) to fully protonate both the amine and the column silanols, thereby minimizing secondary interactions. Alternatively, utilize a polar-embedded or end-capped C18 column specifically designed for basic compounds.

Q3: How do I validate the stoichiometry of the hydrochloride salt, and why does it matter? Causality: The theoretical chloride content for 6-Azaspiro[2.5]octan-4-one hydrochloride ( C7​H12​ClNO , MW: 161.63 g/mol ) is 21.9 wt% . The presence of excess free HCl from the spiroannulation synthesis step, or atmospheric moisture absorption (hygroscopicity), can skew the apparent purity and mass balance[1]. Solution: Perform a potentiometric titration with silver nitrate ( AgNO3​ ) to quantify the exact chloride ion content. You must deduct the water content (determined via Karl Fischer titration) before calculating the final chloride weight percentage to prevent artificially depressed values[3].

Part 2: Experimental Protocols

To guarantee reproducibility, implement the following self-validating methodologies. Each protocol includes internal checks to ensure data integrity.

Protocol A: Chemical Purity via HPLC-CAD / LC-MS
  • Sample Preparation: Dissolve 10 mg of 6-Azaspiro[2.5]octan-4-one HCl in 10 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to yield a 1 mg/mL stock.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in Water (ensures ionization for MS and suppresses silanols).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor using CAD (evaporation temperature 35°C) and positive electrospray ionization MS (ESI+). Validate the reportable range and precision according to4[4].

Protocol B: Chloride Content Determination (Potentiometric Titration)
  • Sample Preparation: Accurately weigh ~100 mg of the compound and dissolve it in 50 mL of a Methanol:Water (1:1) mixture.

  • Titration Setup: Submerge a silver/silver chloride (Ag/AgCl) reference electrode into the solution.

  • Execution: Titrate with standardized 0.1 N Silver Nitrate ( AgNO3​ ) solution using an automated titrator.

  • Data Processing: Identify the equivalence point via the first derivative of the potentiometric curve. Calculate the chloride weight percentage, ensuring you subtract the water content derived from Protocol C[3].

Protocol C: Water Content via Karl Fischer (KF) Titration
  • System Blanking: Pre-titrate the anhydrous methanol solvent in the KF vessel to eliminate background moisture.

  • Sample Injection: Rapidly transfer ~50 mg of the hygroscopic salt into the vessel to minimize atmospheric exposure.

  • Titration: Execute volumetric or coulometric KF titration until the electrometric endpoint is reached.

Part 3: Quantitative Data Summaries

Compare your analytical results against the validated acceptance criteria outlined below to confirm batch release viability.

Analytical ParameterRecommended TechniqueTarget / Theoretical ValueAcceptance Criteria (Release Spec)
Appearance Visual InspectionWhite crystalline powderWhite to off-white solid
Chemical Purity HPLC-CAD / LC-MS100.0% 98.0% (Area %)
Structural Identity 1H & 13C NMRMatches theoretical shiftsConforms to reference standard
Chloride Content Potentiometric Titration21.93% wt/wt21.5% – 22.5% wt/wt
Water Content Karl Fischer Titration0.0% (Anhydrous) 0.5% w/w
Mass Confirmation LC-MS (ESI+)m/z 126.1 (Free base [M+H]+ )m/z 126.1 ± 0.2 Da

Part 4: Workflow Visualization

The following logical relationship diagram maps the multi-technique workflow required to establish absolute purity and regulatory compliance for this spirocyclic hydrochloride salt.

PurityWorkflow Start 6-Azaspiro[2.5]octan-4-one HCl Sample Intake ChemPurity Chemical Purity HPLC-CAD / LC-MS Start->ChemPurity StructID Structural Identity 1H & 13C NMR Start->StructID SaltForm Chloride Content AgNO3 Titration Start->SaltForm WaterContent Water Content Karl Fischer Titration Start->WaterContent Decision Data Synthesis & ICH Q2(R2) Validation ChemPurity->Decision Purity >= 98% StructID->Decision Conforms SaltForm->Decision ~21.9% Cl- WaterContent->Decision < 0.5% H2O Pass Batch Approved (Meets Specifications) Decision->Pass All Specs Met Fail Batch Rejected (OOS - Repurify) Decision->Fail Any Spec Failed

Caption: Comprehensive analytical workflow for confirming the purity and identity of 6-Azaspiro[2.5]octan-4-one HCl.

References

  • Benchchem. 6-Azaspiro[2.5]octan-4-one hydrochloride (CAS 1408076-12-9) Product Profile and Pharmaceutical Applications. Retrieved from: 1

  • MasterControl. ICH Q2(R2) Validation of Analytical Procedures Framework. Retrieved from: 2

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: 4

  • Google Patents (US7531623B2). Methodologies for Hydrochloride Salts Purity Determination (Karl Fischer & Potentiometric Titration). Retrieved from: 3

Sources

Troubleshooting

Avoiding degradation of 6-Azaspiro[2.5]octan-4-one hydrochloride in solution

Technical Support Center: Overcoming Degradation of 6-Azaspiro[1]octan-4-one Hydrochloride in Solution Mechanistic Causality: Understanding the Chemical Vulnerabilities As a highly rigid spirocyclic framework, 6-azaspiro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Degradation of 6-Azaspiro[1]octan-4-one Hydrochloride in Solution

Mechanistic Causality: Understanding the Chemical Vulnerabilities

As a highly rigid spirocyclic framework, 6-azaspiro[1]octan-4-one hydrochloride (CAS 1408076-12-9) is heavily utilized as a structural building block in drug development[2]. However, transitioning this compound from a stable, solid hydrochloride salt into an aqueous working solution exposes two latent chemical liabilities:

  • Nucleophilic Amine-Ketone Condensation: The ketone group at position 4 is highly electrophilic[2]. In the solid HCl salt, the secondary amine at position 6 is protonated and unreactive. However, raising the solution pH above ~7.0 deprotonates the amine. This triggers intermolecular condensation, where the free amine of one molecule attacks the ketone of another, leading to the formation of imine/enamine dimers[3][4].

  • Cyclopropyl Ring-Opening: The spiro[1]octane system contains a strained cyclopropane ring adjacent to a carbonyl (a cyclopropyl ketone). Under strongly basic conditions, or in the presence of strong nucleophiles and single-electron reducing agents, this motif is susceptible to irreversible ring-opening degradation[5][6]. Spirocyclic systems frequently exhibit these acute, pH-dependent stability profiles[7].

Troubleshooting Guides & FAQs

Q: My stock solution turns yellow and shows multiple high-mass peaks on LC-MS after 24 hours at room temperature. What is happening? A: You are observing intermolecular dimerization. When dissolved in neutral-to-basic buffers, the HCl salt is neutralized. Causality: The nucleophilic secondary amine reacts with the electrophilic C4-ketone of a neighboring molecule, releasing water and forming a stable imine dimer. Solution: Always prepare primary stock solutions in anhydrous DMSO or mildly acidic aqueous buffers (pH 4.0–6.0) to maintain the amine in its protonated, non-nucleophilic state.

Q: I need to test this compound in a biochemical assay at pH 8.0. How can I prevent degradation during the assay? A: While the compound degrades at pH 8.0, the kinetics of dimerization are concentration-dependent (a second-order reaction). Solution: Keep your concentrated master stock (e.g., 10 mM) in anhydrous DMSO. Dilute the compound directly into the basic assay buffer immediately before adding your biological reagents. At low assay concentrations (e.g., <10 µM), the intermolecular collision rate drops drastically, preserving the monomeric structural integrity for the duration of a standard 1-2 hour assay.

Q: Can I use standard reducing agents like DTT or TCEP in my assay buffer with this compound? A: Proceed with extreme caution. Alkyl cyclopropyl ketones can undergo reductive ring-opening[8]. Solution: If a reducing environment is strictly required for your target protein, use the lowest effective concentration of TCEP (avoid DTT due to its higher nucleophilicity) and validate compound integrity via LC-MS prior to the biological readout.

Quantitative Stability Data

Table 1: Stability of 6-Azaspiro[1]octan-4-one HCl (10 mM) across various conditions.

Solvent SystempHTemperature24h Monomer RecoveryPrimary Degradant
Ultrapure Water~5.54°C>99%None
Anhydrous DMSON/A-20°C>99%None
PBS Buffer7.437°C82%Imine Dimer
Tris-HCl Buffer8.537°C<45%Dimer / Ring-Opened Adducts
PBS + 5mM DTT7.437°C60%Ring-Opened Adducts

Self-Validating Experimental Protocol: Preparation of Stable Stock Solutions

To ensure absolute trustworthiness in your screening data, follow this self-validating protocol. It is designed to prevent degradation and immediately flag any handling or storage errors.

Step 1: Desiccation and Weighing

  • Equilibrate the lyophilized 6-azaspiro[1]octan-4-one hydrochloride vial to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weigh the desired mass using an analytical balance in a low-humidity environment.

Step 2: Dissolution in Anhydrous Solvent

  • Reconstitute the powder in anhydrous DMSO (water content <0.005%) to a concentration of 10 mM.

  • Vortex gently for 30 seconds. Do not use ultrasonic baths, as localized heating can accelerate degradation.

Step 3: Aliquoting and Storage

  • Divide the stock into single-use aliquots (e.g., 20 µL) in low-bind microcentrifuge tubes to avoid freeze-thaw cycles.

  • Blanket the tubes with argon or nitrogen gas before sealing. Store at -20°C or -80°C.

Step 4: Self-Validation via LC-MS (Crucial)

  • Before running critical assays, take one aliquot and dilute it to 10 µM in 0.1% Formic Acid in Water/Acetonitrile.

  • Run a rapid LC-MS analysis in positive ion mode.

  • Validation Check: You must observe the primary monomer mass ( [M+H]+≈126.2m/z for the free base). If you observe a prominent peak at m/z≈233.3 (the [2M−H2​O+H]+ dimer mass), your stock has suffered basic/aqueous degradation and must be discarded.

Pathway Visualization

Pathway A 6-Azaspiro[2.5]octan-4-one HCl (Stable Monomer) B Basic/Neutral Aqueous Buffer (pH > 7.0) A->B Dissolution C Acidic Buffer / Anhydrous DMSO (pH < 6.0) A->C Dissolution D Deprotonation to Free Amine B->D -HCl (Neutralization) F Cyclopropyl Ring Opening (Nucleophilic Cleavage) B->F Hydroxide/Nucleophile Attack G Stable Solvated Ammonium Cation C->G Protonated State Maintained E Intermolecular Condensation (Imine Dimerization) D->E Amine attacks C4-Ketone

Mechanistic pathways of 6-Azaspiro[1]octan-4-one degradation based on solution pH.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to GLP-1 Receptor Agonists: Profiling 6-Azaspiro[2.5]octan-4-one Hydrochloride and its Analogs Against Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of metabolic disease therapeutics, the glucagon-like peptide-1 (GLP-1) receptor has emerged as a pivotal target. The thera...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of metabolic disease therapeutics, the glucagon-like peptide-1 (GLP-1) receptor has emerged as a pivotal target. The therapeutic armamentarium has expanded from injectable peptide agonists to orally available small molecules, heralding a new era of patient-centric treatment paradigms. This guide provides an in-depth, objective comparison of the novel small-molecule GLP-1 receptor agonist scaffold, 6-azaspiro[2.5]octan-4-one, represented by its clinically evaluated derivative danuglipron (PF-06882961), against established peptide-based agonists such as Liraglutide and Semaglutide, and the dual GIP/GLP-1 receptor agonist, Tirzepatide.

Introduction: The GLP-1 Receptor and its Therapeutic Modulation

The GLP-1 receptor (GLP-1R) is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation.[1] Upon activation by the endogenous incretin hormone GLP-1, the receptor stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[2] These multifaceted actions have made GLP-1R agonists a cornerstone in the management of type 2 diabetes and obesity.[3]

The first generation of GLP-1R agonists were peptide-based and required subcutaneous injection. While highly effective, the need for injections can impact patient adherence. This has driven the quest for orally bioavailable, small-molecule agonists that can offer comparable efficacy with improved convenience. The 6-azaspiro[2.5]octane scaffold represents a significant advancement in this pursuit.[4]

Mechanism of Action: A Shared Pathway with Structural Distinctions

All GLP-1 receptor agonists, whether peptides or small molecules, function by binding to and activating the GLP-1R. This activation triggers a downstream signaling cascade, primarily through the Gαs protein subunit, leading to the production of cyclic adenosine monophosphate (cAMP).[5] Increased intracellular cAMP levels are central to the therapeutic effects of these agonists.

Signaling Pathway of GLP-1 Receptor Agonists

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GLP-1R Agonist (Peptide or Small Molecule) GLP1R GLP-1 Receptor Agonist->GLP1R Binds to G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Therapeutic_Effects Therapeutic Effects - Insulin Secretion - Glucagon Suppression - Satiety PKA->Therapeutic_Effects Phosphorylates targets leading to

Caption: GLP-1 Receptor Signaling Cascade.

While the downstream pathway is conserved, the molecular interactions at the receptor level differ significantly between peptide and small-molecule agonists. Peptide agonists, like the native GLP-1, are large molecules that interact with both the extracellular domain and the transmembrane helices of the receptor. In contrast, small-molecule agonists, such as those derived from the 6-azaspiro[2.5]octane scaffold, are believed to bind within a pocket formed by the transmembrane helices.[6]

Comparative Analysis of GLP-1 Receptor Agonists

This section provides a comparative overview of key performance parameters for 6-azaspiro[2.5]octan-4-one hydrochloride (represented by danuglipron) and other prominent GLP-1 receptor agonists.

In Vitro Potency and Efficacy

The potency of a GLP-1R agonist is typically determined by its half-maximal effective concentration (EC50) in a cell-based assay that measures cAMP production. A lower EC50 value indicates higher potency.

CompoundTypeIn Vitro Potency (cAMP Assay, EC50)Key Findings
Danuglipron (representing 6-Azaspiro[2.5]octane scaffold) Small Molecule13 nM[7]Demonstrates potent, full agonism at the human GLP-1 receptor.
Liraglutide Peptide~60-100 pMHigh-potency peptide agonist with a long duration of action.
Semaglutide (Oral - Rybelsus®) PeptideSub-nanomolar rangeHigh-potency peptide formulated for oral delivery.
Tirzepatide Peptide (Dual Agonist)GIPR: ~16 pM, GLP-1R: ~280 pMPotent dual agonist with a bias towards GIP receptor activation.

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

In Vivo Preclinical and Clinical Efficacy

The ultimate measure of a GLP-1R agonist's effectiveness lies in its ability to improve glycemic control and promote weight loss in vivo.

CompoundKey In Vivo Findings
Danuglipron (representing 6-Azaspiro[2.5]octane scaffold) In a humanized GLP-1R mouse model, danuglipron demonstrated improved glucose tolerance and reduced blood glucose levels.[7] Phase 1 clinical trials in adults with type 2 diabetes showed dose-dependent improvements in fasting plasma glucose and body weight.
Liraglutide Extensive clinical data from the LEAD program demonstrated significant reductions in HbA1c and body weight in patients with type 2 diabetes.
Semaglutide (Oral - Rybelsus®) The PIONEER clinical trial program established the efficacy of oral semaglutide in improving glycemic control and reducing body weight in adults with type 2 diabetes.
Tirzepatide The SURPASS clinical trials have shown superior efficacy of tirzepatide in reducing both HbA1c and body weight compared to selective GLP-1 receptor agonists.

Experimental Methodologies: A Closer Look at the Science

The characterization and comparison of GLP-1 receptor agonists rely on a suite of standardized in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the data and appreciating the nuances of each compound's pharmacological profile.

In Vitro cAMP Accumulation Assay

This assay is the gold standard for determining the potency and efficacy of GLP-1R agonists. It measures the ability of a compound to stimulate the production of intracellular cAMP in a cell line engineered to express the human GLP-1 receptor.

cAMP_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing hGLP-1R) B 2. Cell Seeding (Plate cells in a multi-well format) A->B C 3. Compound Incubation (Add varying concentrations of test agonist) B->C D 4. Cell Lysis & cAMP Measurement (Using a detection kit, e.g., HTRF or luminescence-based) C->D E 5. Data Analysis (Generate dose-response curve and calculate EC50) D->E

Caption: Workflow for a typical cAMP accumulation assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO cells) that has been engineered to express the human GLP-1 receptor.

  • Cell Seeding: Plate the cells into a 96- or 384-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 6-azaspiro[2.5]octan-4-one hydrochloride, liraglutide) and a reference agonist (e.g., native GLP-1).

  • Compound Incubation: Remove the cell culture medium and add the compound dilutions to the respective wells. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay (e.g., Promega's cAMP-Glo™).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration to generate a dose-response curve. Fit the data using a non-linear regression model to determine the EC50 and Emax (maximum effect) for each compound.

In Vivo Glucose Tolerance Test

This animal model is used to assess the effect of a compound on glucose metabolism.

IPGTT_Workflow A 1. Animal Acclimatization & Fasting (e.g., Mice fasted overnight) B 2. Compound Administration (Oral gavage or subcutaneous injection) A->B C 3. Baseline Blood Glucose Measurement B->C D 4. Glucose Challenge (Intraperitoneal injection of a glucose solution) C->D E 5. Serial Blood Glucose Monitoring (At defined time points, e.g., 15, 30, 60, 120 min) D->E F 6. Data Analysis (Calculate Area Under the Curve - AUC) E->F

Caption: Workflow for an Intraperitoneal Glucose Tolerance Test.

Step-by-Step Protocol:

  • Animal Model: Utilize a relevant animal model, such as a humanized GLP-1R knock-in mouse, to ensure the compound's activity on the human receptor.[7]

  • Acclimatization and Fasting: Acclimate the animals to the experimental conditions and fast them overnight to establish a baseline glucose level.

  • Compound Administration: Administer the test compound (e.g., danuglipron) via the intended clinical route (e.g., oral gavage for small molecules) or a standard preclinical route (e.g., subcutaneous injection).

  • Baseline Blood Glucose: Measure the blood glucose concentration from a tail vein bleed immediately before the glucose challenge.

  • Glucose Challenge: Administer a bolus of a glucose solution via intraperitoneal injection.

  • Serial Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-glucose challenge.

  • Data Analysis: Plot the blood glucose concentrations over time and calculate the Area Under the Curve (AUC) for each treatment group. A reduction in the glucose AUC compared to the vehicle control indicates improved glucose tolerance.

The Future of GLP-1 Receptor Agonism: Small Molecules on the Rise

The development of orally available small-molecule GLP-1 receptor agonists, exemplified by the 6-azaspiro[2.5]octane scaffold, represents a paradigm shift in the management of type 2 diabetes and obesity. These compounds offer the potential for improved patient convenience and adherence without compromising on the well-established efficacy of the GLP-1 mechanism.

While peptide-based agonists like semaglutide and the dual-agonist tirzepatide have set a high bar for efficacy, the ongoing research and clinical development of small molecules like danuglipron suggest a future where patients will have a wider range of effective and convenient treatment options. The continued exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties will be key to unlocking the full therapeutic potential of this exciting new class of drugs.

References

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226. [Link]

  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]

  • Zhang, X., et al. (2021). Structural basis for the recognition of the small-molecule agonist danuglipron by the human GLP-1 receptor.
  • Pratley, R. E., et al. (2010). Liraglutide versus sitagliptin for patients with type 2 diabetes who did not have adequate glycaemic control with metformin: a 26-week, randomised, parallel-group, open-label trial. The Lancet, 375(9724), 1447-1456.
  • Aroda, V. R., et al. (2019). PIONEER 1: Randomized, Double-Blind, Placebo-Controlled, Multicenter, 26-Week Trial of Oral Semaglutide Monotherapy in Patients With Type 2 Diabetes. Diabetes Care, 42(9), 1724–1732.
  • Frías, J. P., et al. (2021). Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes. The New England Journal of Medicine, 385(6), 503–515.
  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740–756.
  • Sperry, A. J., et al. (2022). Danuglipron. Glucagon-like peptide 1 receptor agonist, Treatment of type 2 diabetes, Treatment of obesity. Drugs of the Future, 47(6), 407.
  • Saxena, A. R., et al. (2021). Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial. Nature Medicine, 27(7), 1242–1249. [Link]

  • Cleveland Clinic. (2023). GLP-1 Agonists. [Link]

  • Holst, J. J. (2007). The Physiology of Glucagon-like Peptide 1. Physiological Reviews, 87(4), 1409–1439.
  • Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology, 132(6), 2131–2157.
  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155.
  • Finan, B., et al. (2015). A rationally designed monomeric peptide triagonist for the treatment of diabetes and obesity.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • ResearchGate. (2022). Comprehensive mechanistic diagram showing GLP-1 receptor signaling... [Link]

  • Drugs.com. Liraglutide. [Link]

  • GoodRx. Rybelsus (semaglutide). [Link]

  • Wikipedia. Tirzepatide. [Link]

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Comparative

Comparative Analysis of 6-Azaspirooctane Derivatives: Scaffold Hopping and Physicochemical Optimization

Comparative Analysis of 6-Azaspiro[1]octane Derivatives: Scaffold Hopping and Physicochemical Optimization Executive Summary: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on flat,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 6-Azaspiro[1]octane Derivatives: Scaffold Hopping and Physicochemical Optimization

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized heteroaromatic rings has been linked to poor clinical attrition rates due to suboptimal solubility, off-target toxicity (e.g., hERG inhibition), and rapid metabolic clearance. To circumvent these issues, researchers employ "scaffold hopping"—replacing planar rings with 3D, sp3-rich bioisosteres[1].

6-Azaspiro[2]octane and its heteroatom-substituted derivatives (such as 1-oxa-6-azaspiro[2]octane ) have emerged as premier bioisosteres for traditional monocyclic amines like piperidine and morpholine. By introducing a rigid spirocyclic framework, these derivatives increase the fraction of sp3-hybridized carbons ( Fsp3​ ), fundamentally altering the molecule's physicochemical properties, exit vectors, and biological behavior[1][3].

Mechanistic Rationale: Why Choose Spirocyclic Scaffolds?

The transition from a simple piperidine or morpholine to a 6-azaspiro[2]octane derivative is not merely structural; it is driven by precise physicochemical causality:

  • Conformational Restriction & Entropic Penalty: Monocyclic amines possess multiple low-energy conformations. Upon binding to a target receptor, they suffer a high entropic penalty. The spiro-fused cyclopropane ring in 6-azaspiro[2]octane locks the piperidine chair conformation, pre-organizing the exit vectors. This reduces the entropic penalty of binding, often resulting in higher target affinity (e.g., in GLP-1 receptor agonists and Wee1 inhibitors)[4][5].

  • Modulation of Basicity (pKa): Highly basic amines (pKa > 10) are predominantly ionized at physiological pH, which can limit passive membrane permeability and drive phospholipidosis. The introduction of an oxygen atom in the spiro-ring (1-oxa-6-azaspiro[2]octane) exerts an inductive electron-withdrawing effect, lowering the pKa of the basic nitrogen by ~2 units compared to its carbon analog, thereby enhancing oral bioavailability[6].

  • Metabolic Shielding: The steric bulk of the spiro-fused ring shields the adjacent carbon atoms from Cytochrome P450 (CYP) mediated α -oxidation and N-dealkylation, significantly improving the intrinsic microsomal clearance ( CLint​ ) profile[6].

ScaffoldHopping A Monocyclic Amines (Piperidine / Morpholine) B Spirocyclic Bioisosteres (6-azaspiro[2.5]octane) A->B Scaffold Hopping (Conformational Restriction) C Optimized Drug Candidates (Enhanced Fsp3 & Stability) B->C Reduced Clearance & Lower hERG Liability

Fig 1: Logical workflow of scaffold hopping to improve drug developability.

Comparative Physicochemical Data

To objectively evaluate the performance of these scaffolds, we must compare their foundational physicochemical descriptors. The table below synthesizes data comparing traditional monocycles with their spirocyclic counterparts.

Property / DescriptorPiperidine6-Azaspiro[2]octaneMorpholine1-Oxa-6-azaspiro[2]octane
Role / Classification Traditional MonocyclePiperidine BioisostereTraditional MonocycleMorpholine Bioisostere
Molecular Weight ( g/mol ) 85.15111.1887.12113.16
Predicted pKa (Basic) ~11.2~11.6~8.3~9.4
LogP (Lipophilicity) 0.841.30-0.860.20
Topological Polar Surface Area (TPSA, Ų) 12.012.021.321.3
Primary Advantage Low MWHigh Fsp3​ , RigidHigh SolubilityLower pKa, High Fsp3​

Data synthesized from predictive models and literature characterizations of spirocyclic building blocks[6][7][8][9].

Analysis: Replacing piperidine with 6-azaspiro[2]octane slightly increases lipophilicity (LogP) and basicity, but the massive gain in 3D character ( Fsp3​ ) often offsets solubility issues by disrupting flat crystal lattice packing. Conversely, 1-oxa-6-azaspiro[2]octane provides a perfect middle ground: it maintains the favorable TPSA of morpholine while tuning the pKa to ~9.4, ensuring a higher fraction of neutral species at pH 7.4 for improved blood-brain barrier (BBB) penetration or cellular uptake[6][10].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of these derivatives and the evaluation of their metabolic stability.

Protocol A: Synthesis of N-Substituted 1-Oxa-6-azaspiro[1]octane Derivatives

This protocol outlines the nucleophilic ring-opening/amination of the spiro-epoxide precursor, a critical step in assembling PROTAC linkers or kinase inhibitors[3][10].

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2]octane-6-carboxylate (Starting Material)

  • Primary Amine (e.g., Methanamine, 33% solution in EtOH)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2.00 g (9.38 mmol) of tert-butyl 1-oxa-6-azaspiro[2]octane-6-carboxylate in 15 mL of anhydrous ethanol in a sealed pressure tube.

  • Amine Addition: Add an excess of methanamine (8.83 g, 94.0 mmol, 10 eq.) to the solution. Causality: A large excess of the primary amine prevents over-alkylation (formation of tertiary amines) and drives the epoxide ring-opening to completion.

  • Thermal Activation: Seal the tube and stir the mixture at 50 °C for 16 hours. Monitor the reaction progression via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Workup & Isolation: Upon complete consumption of the starting material, cool the reaction to room temperature. Remove the solvent and excess volatile amine under reduced pressure.

  • Purification: The resulting yellowish oil is typically >95% pure. If necessary, purify via flash column chromatography (silica gel, gradient elution of DCM to 10% MeOH in DCM) to yield the pure amino-alcohol derivative.

Protocol B: Microsomal Intrinsic Clearance ( CLint​ ) Assay

To validate the "metabolic shielding" hypothesis of the spirocyclic scaffold, candidates must be subjected to a human liver microsome (HLM) stability assay[11].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 6-azaspiro[2]octane derivative in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Mix the compound with pooled HLMs (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition strictly controls the start time of phase I metabolism.

  • Kinetic Sampling: At time points t=0,5,15,30,and 45 minutes, transfer a 50 μ L aliquot of the reaction mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, quenching the reaction and precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound. Calculate CLint​ using the half-life ( t1/2​ ) derived from the log-linear depletion curve.

CLintAssay Step1 1. Compound Incubation (Human Liver Microsomes + NADPH) Step2 2. Aliquot Sampling (0, 5, 15, 30, 45 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Parent Depletion) Step3->Step4

Fig 2: Experimental workflow for quantifying microsomal intrinsic clearance.

Conclusion

The strategic implementation of 6-azaspiro[2]octane and 1-oxa-6-azaspiro[2]octane scaffolds represents a highly effective method for optimizing the developability of small molecule therapeutics. By transitioning from flat monocycles to rigid 3D spirocycles, drug discovery teams can precisely tune basicity, enhance metabolic stability, and improve overall target selectivity, as evidenced by their successful integration into cutting-edge PROTACs, Wee1 inhibitors, and GLP-1 agonists.

Sources

Validation

In vivo efficacy comparison of 6-azaspiro compounds

Strategic Deployment of 6-Azaspiro Scaffolds: An In Vivo Efficacy Comparison Guide The integration of spirocyclic aliphatic amines, particularly 6-azaspiro compounds, has revolutionized modern medicinal chemistry. Tradit...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Deployment of 6-Azaspiro Scaffolds: An In Vivo Efficacy Comparison Guide

The integration of spirocyclic aliphatic amines, particularly 6-azaspiro compounds, has revolutionized modern medicinal chemistry. Traditionally, drug developers relied on morpholines, piperidines, and piperazines to modulate pharmacokinetic (PK) properties. However, these planar heterocycles often suffer from rapid oxidative metabolism and off-target liabilities (e.g., hERG channel inhibition). By introducing a conformationally restricted 6-azaspiro scaffold—such as 6-azaspiro[2.5]octane or 2-oxa-6-azaspiro[3.3]heptane—researchers can counterintuitively lower lipophilicity (logD) despite adding carbon mass, thereby improving aqueous solubility, enhancing metabolic stability, and widening the therapeutic window[1][2].

This guide objectively compares the in vivo efficacy of leading 6-azaspiro derivatives across diverse therapeutic domains and provides a self-validating framework for their preclinical evaluation.

Comparative In Vivo Efficacy Profiling

The structural rigidity of 6-azaspiro compounds allows them to be fine-tuned for specific physiological compartments, ranging from peripheral bacterial infections to complex central nervous system (CNS) targets.

A. Metabolic Disorders: AZD1979 (MCHr1 Antagonist)

Target: Melanin Concentrating Hormone Receptor 1 (MCHr1) Scaffold: 2-oxa-6-azaspiro[3.3]heptane Causality & Efficacy: Early MCHr1 antagonists failed due to high lipophilicity and severe hERG cardiovascular liabilities. By replacing a standard morpholine with a 2-oxa-6-azaspiro[3.3]heptane motif, researchers significantly reduced the compound's logD. This physicochemical shift translated to a wider potency margin over the hERG channel and excellent blood-brain barrier (BBB) permeability without P-glycoprotein (P-gp) efflux[1]. In vivo, AZD1979 demonstrated robust target coverage in the CNS, culminating in a 21-day efficacy study in diet-induced obese (DIO) mice where it drove a statistically significant, dose-dependent decrease in body weight[1].

B. Cognitive Disorders: H3R Antagonists

Target: Histamine-3 Receptor (H3R) Scaffold: 6-azaspiro[2.5]octane carboxamide Causality & Efficacy: Targeting cognitive deficits requires exquisite selectivity to avoid off-target neurotoxicity. The incorporation of a 6-azaspiro[2.5]octane scaffold provided nanomolar potency and exceptional selectivity against a panel of 144 secondary pharmacological receptors[3]. In vivo, the lead compound achieved a brain-to-plasma ratio of ~3. When tested in the mouse novel object recognition (NOR) model of cognition, subcutaneous dosing (1, 3, and 10 mg/kg) yielded a statistically significant improvement in memory retention compared to vehicle controls[3].

C. Infectious Diseases: Acetazolamide Derivatives

Target: Bacterial Carbonic Anhydrase Scaffold: 6-azaspiro[2.5]octane Causality & Efficacy: Treating Vancomycin-Resistant Enterococci (VRE) septicemia requires compounds that can survive systemic circulation to reach the infection site. Appending a 6-azaspiro[2.5]octane moiety to an acetazolamide core protected the molecule from rapid degradation while maintaining the aqueous solubility necessary for systemic distribution. In a murine septicemic peritonitis infection model, oral administration of this lead analog demonstrated profound in vivo efficacy, significantly reducing bacterial burden and improving survival rates[4].

Quantitative Data Comparison

The following table synthesizes the physicochemical and in vivo performance metrics of the discussed 6-azaspiro compounds.

Compound / SeriesPrimary ScaffoldTargetlogD / Lipophilicity ImpactIn Vivo ModelKey Efficacy Outcome
AZD1979 [1]2-oxa-6-azaspiro[3.3]heptaneMCHr1Lowered logD; improved LLEDIO Mice (21-day)Dose-dependent weight loss; no hERG toxicity.
Compound 6s [3]6-azaspiro[2.5]octaneH3ROptimized for CNS entryMouse NOR ModelSignificant cognitive enhancement at 1-10 mg/kg.
AZM-Analog [4]6-azaspiro[2.5]octaneBacterial CAMaintained aqueous solubilityMurine VRE SepticemiaBacterial clearance via oral dosing.
Orexin SORA [5]5-azaspiro[2.4]heptaneOX1/OX2Modulated target selectivityRat DMPKModerate clearance; significant brain penetration.

Mechanistic & Workflow Visualizations

MCHr1_Pathway Drug AZD1979 (2-oxa-6-azaspiro[3.3]heptane) Receptor MCHr1 (GPCR) Drug->Receptor Antagonizes GProtein Gi/Gq Coupling Receptor->GProtein Blocks Effectors cAMP & Ca2+ Modulation GProtein->Effectors Normalizes Phenotype Weight Loss (In Vivo DIO Model) Effectors->Phenotype Drives

Caption: MCHr1 signaling pathway modulation by 2-oxa-6-azaspiro[3.3]heptane derivatives.

PKPD_Workflow Synthesis Spirocyclic Synthesis (e.g., 6-azaspiro[2.5]octane) InVitro In Vitro Validation (IC50, hERG, logD) Synthesis->InVitro Purified Compound PK In Vivo DMPK (Clearance, B/P Ratio) InVitro->PK Favorable Profile RO Ex Vivo Receptor Occupancy (Target Engagement) PK->RO Adequate Exposure Efficacy In Vivo Efficacy (Cognition, Weight Loss, Infection) RO->Efficacy Confirmed Binding

Caption: Self-validating preclinical workflow for evaluating 6-azaspiro compound efficacy.

Self-Validating Experimental Protocol: CNS Efficacy Evaluation

To ensure scientific integrity, in vivo efficacy must be evaluated through a self-validating pipeline. The following protocol details the methodology for assessing a CNS-targeted 6-azaspiro compound, ensuring that behavioral outcomes are directly tied to pharmacokinetic exposure and target engagement[1][3].

Phase 1: Formulation and Stability Check (Quality Control)

  • Preparation: Formulate the 6-azaspiro compound in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to achieve a clear solution.

  • Validation Check: Analyze the formulation pre- and post-dosing via HPLC to confirm that the compound has not precipitated or degraded. Causality: Dosing suspensions instead of solutions can drastically alter Tmax and Cmax, leading to artificial efficacy failures.

Phase 2: In Vivo DMPK & Brain Penetration

  • Dosing: Administer the compound intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to male C57BL/6 mice.

  • Sampling: Harvest blood and brain tissue at predefined time points (0.25, 0.5, 1, 2, 4, 8 hours).

  • Validation Check: Calculate the Brain-to-Plasma (B/P) ratio. For CNS efficacy, the B/P ratio should ideally exceed 1.0. If the ratio is <0.2, conduct an MDR1-MDCK efflux assay to determine if the spiro-compound is a P-gp substrate[1].

Phase 3: Ex Vivo Receptor Occupancy (RO)

  • Execution: Administer the compound at the intended efficacy dose. At Tmax, euthanize the animal, harvest the target brain region (e.g., cortex for H3R), and incubate tissue slices with a radiolabeled tracer specific to the target.

  • Validation Check: The ex vivo RO must correlate with the in vitro IC50. Causality: Large deviations between in vitro potency and in vivo RO indicate high non-specific protein binding or slow receptor off-rates[1]. Efficacy models should only proceed if RO > 80% is achieved at the target dose.

Phase 4: In Vivo Efficacy (Novel Object Recognition Model)

  • Habituation: Acclimate mice to the testing arena for 3 consecutive days.

  • Acquisition Phase: Administer the 6-azaspiro compound (e.g., 1, 3, 10 mg/kg s.c.) 30 minutes prior to placing the mice in the arena with two identical objects. Allow 5 minutes of exploration.

  • Retention Phase: 24 hours later, replace one familiar object with a novel object. Record the time spent exploring both objects.

  • Validation Check: Include a vehicle-treated negative control and a known positive control (e.g., Donepezil). The Discrimination Index (DI) must be statistically significant (p < 0.05) compared to the vehicle to confirm true in vivo cognitive enhancement[3].

References

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties Source: ACS Publications URL:[Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (DOI) URL:[Link]

  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia Source: PubMed Central (PMC) URL:[Link]

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition Source: PubMed URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Confirming Target Engagement of 6-Azaspirooctan-4-one Hydrochloride: A Comparative Guide to GLP-1R Agonist Scaffolds

Confirming Target Engagement of 6-Azaspiro[1]octan-4-one Hydrochloride: A Comparative Guide to GLP-1R Agonist Scaffolds The transition from injectable peptide therapeutics to orally bioavailable small molecules represent...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming Target Engagement of 6-Azaspiro[1]octan-4-one Hydrochloride: A Comparative Guide to GLP-1R Agonist Scaffolds

The transition from injectable peptide therapeutics to orally bioavailable small molecules represents a paradigm shift in the management of metabolic disorders. At the forefront of this chemical evolution are rigid bicyclic scaffolds like 6-Azaspiro[1]octan-4-one hydrochloride (CAS 1408076-12-9). Valued for its conformational rigidity and metabolic stability, this spirocyclic compound serves as a critical precursor and building block in the synthesis of non-peptidic Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[2].

As a Senior Application Scientist, confirming the target engagement of such early-stage scaffolds requires highly sensitive, mechanistically sound assays. This guide objectively compares the pharmacological profile of 6-azaspiro-derived scaffolds against advanced small-molecule alternatives (e.g., Danuglipron, Orforglipron) and provides the self-validating experimental protocols necessary to quantify their receptor engagement.

Mechanistic Rationale: Spirocyclic Rigidity and Biased Agonism

The Chemical Advantage of the Spirocyclic Scaffold

6-Azaspiro[1]octan-4-one hydrochloride features a six-membered azaspiro ring fused to a five-membered ring[2]. This rigid architecture minimizes the entropic penalty typically incurred when a flexible molecule binds to a receptor pocket. By locking the molecule into a specific bioactive conformation, the spirocyclic core enhances binding selectivity within the transmembrane (TM) domain of the GLP-1R[2]. Furthermore, the ketone group at position 4 provides a highly reactive electrophilic handle, allowing medicinal chemists to synthesize potent, fully optimized GLP-1R agonists[2].

G-Protein Biased Signaling

Unlike native GLP-1, which is a "balanced" agonist that equally activates both Gαs (cAMP production) and β-arrestin (receptor internalization) pathways, small-molecule GLP-1R agonists bind to an allosteric/orthosteric pocket in the TM domain[3]. This unique binding mode induces a distinct receptor conformation that heavily favors Gαs coupling while minimizing β-arrestin recruitment[1]. This "biased agonism" is highly desirable, as it promotes sustained insulin secretion without triggering rapid receptor desensitization[4].

G Ligand 6-Azaspiro Scaffold (Small Molecule) Receptor GLP-1 Receptor (TM Binding Pocket) Ligand->Receptor Binds TM Domain Gas Gαs Protein Activation Receptor->Gas Primary Pathway (Biased) bArrestin β-Arrestin Recruitment (Internalization) Receptor->bArrestin Minimal Activation cAMP cAMP Accumulation (Insulin Secretion) Gas->cAMP Adenylate Cyclase

GLP-1R biased signaling favoring cAMP accumulation over β-arrestin recruitment.

Comparative Performance Data

To contextualize the performance of 6-Azaspiro[1]octan-4-one hydrochloride, we must compare it to both the endogenous peptide (Native GLP-1) and fully optimized small-molecule drugs. Because early-stage scaffolds inherently possess lower affinity than fully optimized drugs, their target engagement is often measured in "sensitized" assays (using a positive allosteric modulator like BETP) to lower the receptor activation barrier[5].

Compound / ScaffoldStructural ClasscAMP EC₅₀ (Efficacy)β-Arrestin EC₅₀Signaling ProfileClinical Status
Native GLP-1 Peptide (Endogenous)~0.009 nM[3]~3.0 nMBalanced AgonismN/A (Rapid clearance)
Danuglipron Small Molecule~13.0 nM[3]>1000 nM (Partial)Gαs-BiasedPhase 2/3 Clinical
Orforglipron Small Molecule~0.05 nM[3]>1000 nM (Minimal)Gαs-BiasedPhase 3 Clinical
6-Azaspiro[1]octan-4-one Bicyclic PrecursorLow µM (Sensitized)*[6]Not DetectableGαs-Biased PrecursorBuilding Block / Hit[2]

*Note: Unmodified low-molecular-weight scaffolds require BETP sensitization to accurately quantify cAMP accumulation during early hit identification[6].

Experimental Protocols for Confirming Target Engagement

To rigorously confirm that 6-Azaspiro[1]octan-4-one hydrochloride (or its immediate derivatives) engages the GLP-1R, you must utilize a self-validating system that measures both the primary efficacy pathway (cAMP) and the counter-pathway (β-arrestin) to prove biased agonism.

Protocol 1: BETP-Sensitized TR-FRET cAMP Accumulation Assay

Causality & Rationale: Early-stage scaffolds often have rapid off-rates and weak intrinsic affinity. By adding BETP (which covalently modifies Cys347 on the GLP-1R), we lower the energetic barrier for receptor activation[6]. We also add IBMX, a phosphodiesterase inhibitor, to prevent the cellular degradation of synthesized cAMP, ensuring the signal is cumulative and detectable.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human GLP-1R at a density of 2,000 cells/well in a 384-well microplate.

  • Sensitization & Stabilization: Pre-incubate cells for 15 minutes at room temperature in assay buffer containing 500 µM IBMX (to inhibit cAMP degradation) and 3 µM BETP (to sensitize the receptor)[5].

  • Compound Addition: Add serial dilutions of 6-Azaspiro[1]octan-4-one hydrochloride (ranging from 100 µM down to 1 nM). Include Danuglipron as a positive small-molecule control and DMSO as a vehicle control. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Incubation & Readout: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader, calculating the FRET ratio (emission at 665 nm / 615 nm).

  • Data Normalization: Normalize the cAMP data using the maximum response elicited by 1 µM Native GLP-1 (defined as 100% efficacy)[5].

Workflow Cell CHO-GLP-1R Cells Sensitize Add BETP (PAM) & IBMX Cell->Sensitize Treat Add 6-Azaspiro Derivative Sensitize->Treat Lyse Cell Lysis & Antibody Addition Treat->Lyse Read TR-FRET Readout (665/615 nm) Lyse->Read

BETP-sensitized TR-FRET workflow for detecting weak small-molecule GLP-1R agonists.

Protocol 2: BRET-Based β-Arrestin Recruitment Assay

Causality & Rationale: To confirm that the 6-Azaspiro scaffold acts as a biased agonist, you must prove the absence (or significant reduction) of β-arrestin recruitment. Bioluminescence Resonance Energy Transfer (BRET) provides a live-cell, real-time measurement of the physical proximity between the receptor and β-arrestin.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding GLP-1R tagged with Renilla luciferase (RLuc) and β-arrestin-2 tagged with Yellow Fluorescent Protein (YFP).

  • Cell Plating: 24 hours post-transfection, re-plate the cells into a white 96-well plate and incubate overnight.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) to the wells and incubate for 10 minutes in the dark.

  • Agonist Challenge: Add 6-Azaspiro[1]octan-4-one hydrochloride at varying concentrations. Use Native GLP-1 (1 µM) as a positive control to confirm the dynamic range of the assay[5].

  • Kinetic Readout: Measure the BRET signal (ratio of YFP emission at 530 nm to RLuc emission at 480 nm) continuously for 45 minutes.

  • Validation: A successful biased profile will show a flat or highly right-shifted curve for the spirocyclic compound compared to the robust, immediate BRET signal generated by Native GLP-1[3].

Conclusion

Confirming target engagement for foundational building blocks like 6-Azaspiro[1]octan-4-one hydrochloride requires a nuanced approach. Because it lacks the massive molecular footprint of a peptide, its intrinsic affinity is lower, necessitating sensitized cAMP assays (via BETP) to map its baseline efficacy. However, its rigid spirocyclic geometry provides a structurally superior starting point for developing highly selective, orally bioavailable, G-protein-biased GLP-1R agonists that mimic the clinical success of advanced molecules like Danuglipron and Orforglipron.

References

  • National Center for Biotechnology Information (PMC). Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach. Retrieved from:[Link]

  • ResearchGate. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review. Retrieved from:[Link]

  • MDPI. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. Retrieved from:[Link]

  • ACS Publications. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Retrieved from:[Link]

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